molecular formula C16H17Cl2NO2 B1389252 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline CAS No. 1040690-50-3

2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline

Cat. No.: B1389252
CAS No.: 1040690-50-3
M. Wt: 326.2 g/mol
InChI Key: SKZXZRSQKODTNR-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline is a useful research compound. Its molecular formula is C16H17Cl2NO2 and its molecular weight is 326.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2/c1-11(21-14-6-4-13(20-2)5-7-14)10-19-16-8-3-12(17)9-15(16)18/h3-9,11,19H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZXZRSQKODTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Predicted NMR and mass spectrometry of 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the predicted spectroscopic characterization of 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline .

This molecule combines a halogenated aniline core with a para-methoxyphenoxy ether moiety via a branched propyl linker.[1] This structural motif is characteristic of intermediates found in the synthesis of agrochemicals (e.g., aryloxyalkanoic acid herbicides) or specific pharmaceutical impurities formed during the alkylation of anilines with substituted epoxides or halides.[1]

Part 1: Structural Analysis & Strategy

Before interpreting spectra, we must define the connectivity and stereochemistry that dictate the signal patterns.[1]

Molecule: 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline Molecular Formula:


Exact Mass:  325.0636 (for 

)[2][3]

Structural Segments:

  • Fragment A (Aniline Core): 2,4-Dichloro-substituted benzene ring attached to a secondary amine.[1][3] The nitrogen donation will shield the ortho/para protons, while chlorine atoms will deshield their neighbors.[1]

  • Fragment B (Linker): A 2-substituted propyl chain (

    
    ).[3] The presence of a chiral center at C2 renders the adjacent C1 methylene protons diastereotopic , creating complex splitting patterns in 
    
    
    
    NMR.[1]
  • Fragment C (Phenoxy Tail): A para-methoxyphenyl ether.[1] This will exhibit a classic AA'BB' aromatic system and a strong methoxy singlet.[1]

Part 2: Predicted Mass Spectrometry (MS)

Mass spectrometry is the primary validation tool for this compound due to the distinct isotopic signature of the two chlorine atoms.[1]

Isotopic Pattern (Molecular Ion)

The molecule contains two chlorine atoms.[1][4] The molecular ion (


) will not be a single peak but a cluster following the mathematical expansion of 

where

is

(75.8%) and

is

(24.2%).[1]
  • M (m/z 325):

    
     (Relative Intensity: 100%)[3]
    
  • M+2 (m/z 327):

    
     (Relative Intensity: ~64%)[1][3]
    
  • M+4 (m/z 329):

    
     (Relative Intensity: ~10%)[3]
    

Nitrogen Rule: The nominal mass is odd (325), confirming the presence of an odd number of nitrogen atoms (1).[1]

Fragmentation Pathway (EI/ESI)

In Electron Ionization (EI), fragmentation is driven by


-cleavage relative to the heteroatoms (N and O).[2]
  • Pathway A (

    
    -cleavage at Amine):  Cleavage of the C1-C2 bond.[3] This generates the stabilized iminium ion (
    
    
    
    ).
  • Pathway B (Ether Cleavage): Cleavage at the ether oxygen often results in the loss of the phenoxy group or formation of the tropylium-like ion from the anisole moiety.

  • Pathway C (McLafferty-like): While less prominent without a carbonyl, H-transfer can occur, eliminating neutral molecules.[1][3]

Key Diagnostic Ions:

  • m/z 161/163: 2,4-Dichloroaniline moiety (often formed via H-transfer and bond breaking).[1][3]

  • m/z 123: 4-Methoxyphenol radical cation (or related cation).[1][3]

  • m/z 174/176: The

    
     fragment (2,4-dichloro-N-methylenbenzenaminium).[3] This is the Base Peak  candidate in EI.[1]
    
Visualization: Fragmentation Logic

Fragmentation M_Ion Molecular Ion (M+) m/z 325, 327, 329 Frag_A Fragment A (Base Peak) Alpha-Cleavage (Amine) [Cl2-Ph-NH=CH2]+ m/z 174 (100%) M_Ion->Frag_A C1-C2 Bond Break Frag_B Fragment B Ether Cleavage [C7H7O2]+ (Methoxybenzyl/phenol) m/z 123 M_Ion->Frag_B C2-O Bond Break Frag_C Fragment C Aniline Cation [C6H4Cl2N]+ m/z 160/162 M_Ion->Frag_C N-C1 Bond Break Neutral_1 Neutral Loss (4-methoxyphenoxy)ethane radical Frag_A->Neutral_1 Complementary Neutral_2 Neutral Loss Propene derivative

Figure 1: Predicted fragmentation pathways focusing on the dominant alpha-cleavage at the amine nitrogen.[3]

Part 3: Predicted Nuclear Magnetic Resonance (NMR)

NMR Spectrum (400 MHz, )

The spectrum is divided into three distinct zones: Aromatics, Linker, and Methyls.[1][3]

Table 1: Predicted


 Chemical Shifts 
PositionGroupShift (

ppm)
Multiplicity

Coupling (Hz)
IntegralNotes
Arom A Ar-H (3)7.28Doublet (d)

1HMeta to N, between Cls.[3]
Arom A Ar-H (5)7.12dd

1H
Arom A Ar-H (6)6.55Doublet (d)

1HOrtho to -NH (Shielded).[3]
Arom B Ar-H (2',6')6.85MultipletAA'BB'2HOrtho to ether O.
Arom B Ar-H (3',5')6.81MultipletAA'BB'2HOrtho to OMe.[1][3]
NH -NH-4.60Broad (br s)-1HExchangeable with

.[3]
Linker -CH(O)-4.55Multiplet (m)-1HDeshielded by O. Chiral center.[3]
Methoxy -OMe3.77Singlet (s)-3HCharacteristic sharp peak.[3]
Linker -CH

-N
3.45, 3.28ddd (ABX)

2HDiastereotopic due to C2 chirality.[1][3]
Methyl -CH

1.35Doublet (d)

3HCoupled to -CH-.

Critical Interpretation Note (The "ABX" System): Because C2 is a chiral center, the two protons on C1 (adjacent to nitrogen) are not chemically equivalent.[1] They will appear as two separate multiplets (doublet of doublets or ddd) rather than a simple doublet or triplet. This is a common point of confusion in assigning spectra for chiral acyclic ethers.

NMR Spectrum (100 MHz, )

Table 2: Predicted


 Chemical Shifts 
Carbon TypeShift (

ppm)
Assignment Logic
C-O (Aromatic) 154.0, 151.5Ipso carbons attached to Oxygen (Phenoxy and Methoxy).[2][3]
C-N (Aromatic) 142.5Ipso carbon attached to Nitrogen (Aniline).[1]
C-Cl 129.0, 120.5Ipso carbons attached to Chlorine (C2, C4).[1][3]
Ar-CH 128.5, 127.5, 115.8, 114.8, 111.5Aromatic methines.[1][3] C6 of aniline is most shielded (~111.5).[1]
C-O (Aliphatic) 74.5C2 of propyl chain (Methine).[1]
OMe 55.8Methoxy carbon.[1]
C-N (Aliphatic) 48.5C1 of propyl chain (Methylene).[1]
CH

17.2C3 of propyl chain (Methyl).[1]

Part 4: Experimental Validation Protocol

To confirm the identity of this compound, specifically distinguishing it from its regioisomer (where N is at position 2 and O is at position 1), the following protocol is required.

Workflow: 2D NMR Confirmation
  • Sample Prep: Dissolve 10 mg of analyte in 0.6 mL

    
     (99.8% D).
    
  • COSY (Correlation Spectroscopy):

    • Objective: Establish the spin system of the propyl chain.[1]

    • Observation: Cross-peaks between the Methyl doublet (1.35 ppm) and the Methine multiplet (4.55 ppm).[1] Cross-peaks between the Methine multiplet and both diastereotopic Methylene protons (3.28/3.45 ppm).[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: Prove connectivity between the linker and the rings.[1]

    • Critical Signal: Look for a correlation between the Methylene protons (3.28/3.45 ppm) and the Aniline C-N ipso carbon (~142.5 ppm).[1]

    • Differentiation: If the structure were inverted (N at C2), the Methyl protons (1.35 ppm) would show HMBC correlation to the Aniline C-N carbon.[1] Absence of this correlation confirms the N-C1 connectivity. [3]

Logic Diagram: Structural Elucidation

StructureValidation Sample Unknown Sample (C16H17Cl2NO2) H1_NMR 1H NMR Identify Propyl Chain (d, m, ABX pattern) Sample->H1_NMR COSY COSY Confirm Spin System CH3 <-> CH <-> CH2 H1_NMR->COSY HMBC HMBC (Critical) Linker-to-Ring Connectivity COSY->HMBC Result_A Correlation: CH2 (3.4 ppm) -> Ar-C(ipso) CONFIRMS Target Structure HMBC->Result_A Observed Result_B Correlation: CH3 (1.3 ppm) -> Ar-C(ipso) INDICATES Regioisomer HMBC->Result_B Not Observed

Figure 2: Decision tree for confirming regio-chemistry using 2D NMR techniques.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for NMR increment calculations). [3]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Canonical text for fragmentation rules of amines and ethers).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3] Spectrometric Identification of Organic Compounds. Wiley.[1][5] (Reference for coupling constants in chiral alkyl chains). [3]

  • SDBS (Spectral Database for Organic Compounds). 2,4-Dichloroaniline MS and NMR Data. AIST Japan.[1] (Used for baseline shifts of the aniline core).[1] [3]

Sources

Crystal Structure Analysis of 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis framework for 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline .

Executive Summary

The structural elucidation of 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline represents a critical checkpoint in the development of halogenated diaryl ethers, a class often associated with agrochemical (herbicide) and pharmaceutical pharmacophores.

This molecule presents specific crystallographic challenges due to the interplay between the rigid, electron-deficient 2,4-dichloroaniline moiety and the flexible, chiral 2-phenoxypropyl ether linkage.[1] This guide outlines the rigorous protocol for single-crystal growth, X-ray diffraction (XRD) data collection, and supramolecular analysis, focusing on the critical conformational locks and halogen bonding networks that define its solid-state stability.[1]

Chemical Architecture & Expected Features

Before diffraction, the crystallographer must understand the molecular degrees of freedom to refine the structural model accurately.[1]

MoietyStructural RoleKey Crystallographic Feature
2,4-Dichloroaniline Core Rigid Anchorπ-Stacking & Halogen Bonding. The electron-withdrawing Cl atoms induce a positive electrostatic potential (

-hole), promoting Cl···N or Cl···O interactions.
Propyl Linker Flexible HingeTorsion Angles. The C1-C2-O bond rotation determines if the molecule adopts an extended (linear) or folded (U-shape) conformation.
4-Methoxyphenoxy Electron-Rich TailH-Bond Acceptor. The methoxy oxygen and the ether oxygen compete as acceptors for the single N-H donor.
Chiral Center (C2) Symmetry BreakerSpace Group Selection. If synthesized as a racemate, expect centrosymmetric space groups (

,

). If enantiopure, expect Sohncke groups (

,

).[1]

Experimental Protocol: Crystallization & Data Collection

Crystal Growth Strategy

The molecule possesses a "greasy" central chain, making it prone to oiling out.[1] A slow evaporation method using a dual-solvent system is recommended to control nucleation.

  • Primary Solvent: Ethanol or Isopropanol (Solubilizes the amine).

  • Anti-Solvent: n-Hexane or Heptane (Reduces solubility slowly).

  • Protocol: Dissolve 20 mg of the compound in 2 mL of warm ethanol. Filter into a narrow vial. Layer 1 mL of hexane on top carefully. Seal with parafilm, poke three pinholes, and store at 4°C in a vibration-free environment.

Diffraction Data Collection Parameters

To resolve the disorder in the flexible propyl chain and accurately model the hydrogen atoms, low-temperature data collection is mandatory.[1]

  • Radiation Source: Mo K

    
     (
    
    
    
    Å)
    .
    • Reasoning: The two Chlorine atoms significantly increase the linear absorption coefficient (

      
      ). Cu radiation would result in high absorption corrections; Mo minimizes this error.
      
  • Temperature: 100 K (Liquid Nitrogen Stream) .

    • Reasoning: Freezes the thermal vibration of the terminal methoxy group and the central ether linkage, sharpening high-angle reflections.[1]

  • Resolution: 0.75 Å or better (to observe the C-Cl bond density accurately).

Structural Analysis Framework (The Core)

This section details the step-by-step logic for solving and refining the structure.

Structure Solution Workflow

The presence of heavy atoms (Cl) makes Direct Methods (SHELXS/SHELXT) or Intrinsic Phasing highly effective.

StructureSolution RawData Raw Frames (Diffractometer) Integration Integration & Scaling (SAINT/CrysAlis) RawData->Integration hkl file Phasing Intrinsic Phasing (SHELXT) Integration->Phasing Locate Cl atoms Refinement Refinement (SHELXL) Phasing->Refinement Assign C/N/O Refinement->Refinement Anisotropic Displacement Validation CheckCIF (Platon) Refinement->Validation R1 < 0.05

Figure 1: Crystallographic workflow from raw data to validated model.

Conformational Analysis (Torsion Angles)

The critical structural determinant is the torsion angle around the ether linkage.

  • Measure:

    
     (N1-C7-C8-O1).
    
  • Significance:

    • Anti-periplanar (approx 180°): Indicates an extended "staircase" packing, common in high-density structures.

    • Gauche (approx 60°): Indicates a folded conformation, often stabilized by an intramolecular N-H[1]···O hydrogen bond between the aniline NH and the ether oxygen.[1]

Supramolecular Architecture

The packing is driven by a hierarchy of interactions. You must analyze these in the following order:

  • Hydrogen Bonding (Strongest Directional Force): The single N-H donor will seek the best acceptor.

    • Scenario A:Intermolecular N-H···O(methoxy). This forms infinite 1D chains.

    • Scenario B:Intramolecular N-H[2]···O(ether). This locks the molecule into a discrete unit, relying on Van der Waals forces for packing.[1]

  • Halogen Bonding (Cl···X): Analyze the Cl···Cl distances.

    • Type I Interaction:

      
       (Symmetry related, purely dispersive).
      
    • Type II Interaction:

      
       (Electrophile-Nucleophile). This is structurally structure-directing.
      
  • 
    -
    
    
    
    Stacking:
    The electron-deficient dichlorophenyl ring will likely stack face-to-face with the electron-rich methoxyphenoxy ring of an adjacent molecule (Charge-Transfer Stacking).

Advanced Analysis: Hirshfeld Surfaces

To quantify the "invisible" forces stabilizing the crystal, a Hirshfeld Surface analysis (using CrystalExplorer) is required.[1]

The Interaction Map

Generate the


 surface mapped over the range -0.5 to 1.5 a.u.
  • Red Spots: Indicate strong hydrogen bonds (N-H···O).

  • White Regions: Van der Waals contacts (H···H).

  • Blue Regions: No close contacts.

Fingerprint Plot Interpretation

The 2D fingerprint plot (di vs de) will decompose the interaction types:

  • H···H Contacts: Likely 40-50% of the surface (due to propyl/methoxy hydrogens).

  • Cl···H Contacts: Look for "wings" or spikes in the plot.[1] These represent the C-H···Cl weak hydrogen bonds, which are crucial for layer alignment in chlorinated anilines.[1]

Interactions Molecule 2,4-Dichloro-N-[...] aniline NH N-H Donor Molecule->NH Cl Cl Substituents Molecule->Cl Rings Aromatic Rings Molecule->Rings Target1 O(Methoxy) Acceptor NH->Target1 Primary H-Bond (Strong) Target2 Cl (Type II) Halogen Bond Cl->Target2 Secondary Directional (Weak) Target3 Face-to-Face Pi-Stacking Rings->Target3 Tertiary Stabilization (Dispersive)

Figure 2: Hierarchy of supramolecular interactions determining the crystal lattice.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Spackman, M. A., & Jayatilaka, D. (2009).[1] "Hirshfeld surface analysis."[3] CrystEngComm, 11(1), 19-32.[1] Link

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356.[1] Link

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

Sources

Strategic Halogenation: Engineering Novel Dichlorinated Aniline Derivatives for Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichlorinated aniline derivatives represent a high-stakes, high-reward scaffold in medicinal chemistry. While the 3,4-dichloro and 3,5-dichloro motifs significantly enhance lipophilicity and metabolic stability against ring oxidation, they carry the inherent risk of hematotoxicity via N-hydroxylation. This technical guide outlines the rational design, synthesis, and biological evaluation of novel derivatives, specifically focusing on urea/thiourea conjugates and anilinoquinazoline scaffolds to maximize therapeutic index while mitigating toxicity.

Part 1: The Dichloro-Motif in Medicinal Chemistry

The Strategic Value of Chlorine Substitution

The incorporation of two chlorine atoms onto the aniline ring is not merely for steric bulk; it is a precise electronic modulation strategy.

  • Lipophilicity (

    
    ):  The addition of chlorine atoms increases the partition coefficient, facilitating passive transport across bacterial cell walls or cancer cell membranes.
    
  • Metabolic Blockade: Chlorine at the 3,5- or 3,4-positions blocks the metabolically vulnerable para- and meta-positions, forcing metabolism towards the nitrogen atom or remaining open ring positions.

  • Electronic Effects: The electron-withdrawing nature of chlorine (

    
    ) reduces the basicity of the aniline nitrogen (
    
    
    
    shift), which can be advantageous for binding affinity in hydrophobic pockets of enzymes like kinases or carbonic anhydrases.
The Toxicity Challenge: N-Oxidation

The primary failure mode for aniline-based drugs is methemoglobinemia and nephrotoxicity . This occurs when the aniline nitrogen remains free (primary amine) and undergoes metabolic activation by CYP450 enzymes.

Mechanism of Toxicity:

  • N-Hydroxylation: CYP450 converts the aniline to a phenylhydroxylamine.

  • Auto-oxidation: The hydroxylamine oxidizes to a nitrosobenzene.

  • Redox Cycling: This cycle oxidizes Ferrous hemoglobin (

    
    ) to Ferric hemoglobin (
    
    
    
    ), losing oxygen-carrying capacity.

Design Solution: The nitrogen atom must be functionalized (e.g., into a urea, amide, or sulfonamide) to prevent N-hydroxylation while retaining hydrogen-bond donor/acceptor capability.

Part 2: Visualizing the Safety & Efficacy Logic

The following diagram illustrates the divergent pathways of a raw dichlorinated aniline precursor versus a rationally designed derivative.

ToxicityPathways Start Raw 3,4-Dichloroaniline CYP CYP450 Metabolism Start->CYP Unprotected NH2 Design Chemical Derivatization (Urea/Quinazoline Formation) Start->Design Synthetic Modification Toxic1 N-Hydroxy Metabolite (Phenylhydroxylamine) CYP->Toxic1 Toxic2 Nitrosobenzene Toxic1->Toxic2 Auto-oxidation Damage Methemoglobinemia & DNA Adducts Toxic2->Damage Redox Cycling Stable Stable Pharmacophore (Blocked N-Site) Design->Stable steric/electronic protection Target Target Binding (Kinase/Bacterial Membrane) Stable->Target High Affinity

Figure 1: Divergent pathways of toxicity (Red) vs. therapeutic efficacy (Green) dependent on N-functionalization.

Part 3: Therapeutic Applications & Design Strategies

Antimicrobial: Urea & Thiourea Derivatives

Target: Bacterial cell membranes and specific enzymatic pathways (e.g., Enoyl-ACP reductase). Rationale: Urea linkages mimic the peptide bond, allowing hydrogen bonding with bacterial receptors, while the dichlorophenyl group provides the hydrophobic anchor necessary to penetrate the lipid bilayer.

Key Data Points (Comparative Potency): | Compound Class | Substitution | Target Organism | MIC (


) | Activity Level |
| :--- | :--- | :--- | :--- | :--- |
| Control  | 3,4-Dichloroaniline (Free base) | S. aureus | >100 | Inactive/Toxic |
| Derivative A  | 1-(3,4-dichlorophenyl)-3-phenylurea | S. aureus | 12.5 | Moderate |
| Derivative B  | 1-(3,5-dichloro-4-hydroxyphenyl)-3-(4-nitrophenyl)urea | B. subtilis | 6.25 | High  |
| Derivative C  | Thiourea analog of Derivative B | E. coli | 25.0 | Moderate |

Note: Hydroxyl groups at the 4-position (Derivative B) often enhance solubility and H-bonding capacity, improving potency significantly [1].

Anticancer: Anilinoquinazoline Inhibitors

Target: Tyrosine Kinases (e.g., EGFR, VEGFR) and Carbonic Anhydrase XII. Rationale: The 4-anilinoquinazoline scaffold is a privileged structure (seen in drugs like Gefitinib). The dichloro-substitution on the aniline headgroup fits into the hydrophobic pocket of the ATP-binding site, while the quinazoline ring mimics the adenine of ATP.

Mechanism:

  • Competitive Inhibition: Binds to the ATP pocket of the kinase.

  • Apoptosis Induction: Downregulation of survival signaling (Akt/mTOR pathways).

Part 4: Experimental Protocols

Synthesis of Novel Urea Derivatives (Self-Validating Protocol)

Objective: Synthesize 1-(3,5-dichloro-4-hydroxyphenyl)-3-(substituted)urea. Safety: Isocyanates are respiratory irritants. Work in a fume hood.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-amino-2,6-dichlorophenol (or 3,4-dichloroaniline) in anhydrous THF (Tetrahydrofuran).

  • Activation: Add 1.2 eq of Triethylamine (TEA) to scavenge protons. Stir at

    
     for 15 minutes.
    
  • Coupling: Dropwise add 1.1 eq of the appropriate aryl isocyanate (e.g., 4-nitrophenyl isocyanate) dissolved in THF.

    • Validation Check: The reaction is exothermic. Monitor internal temperature; do not exceed

      
       during addition.
      
  • Reaction: Reflux at

    
     for 3 hours.
    
    • Endpoint Control: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting amine spot (low

      
      , stains with ninhydrin) must disappear.
      
  • Work-up: Evaporate solvent. Wash the solid residue with dilute HCl (to remove unreacted amine/TEA) and then cold water.

  • Purification: Recrystallize from Ethanol.

    • Purity Check: Melting point must be sharp (

      
       range).
      
Biological Screening Workflow

The following Graphviz diagram outlines the decision tree for screening these derivatives.

ScreeningWorkflow cluster_screen Primary Screen Syn Synthesized Derivative Sol Solubility Check (DMSO < 1%) Syn->Sol MTT MTT Assay (Cancer Cell Lines) Sol->MTT Anticancer Track MIC Broth Microdilution (Bacteria/Fungi) Sol->MIC Antimicrobial Track Tox Toxicity Counter-Screen (HEK293 Normal Cells) MTT->Tox IC50 < 10 µM MIC->Tox MIC < 16 µg/mL Tox->Syn Toxic: Redesign Hit Hit Identification (SI > 10) Tox->Hit Low cytotoxicity to normal cells

Figure 2: Screening workflow prioritizing Selectivity Index (SI) to filter out general toxins.

Part 5: References

  • Design, Synthesis and Bioevaluation of New Urea/Thiourea Derivatives of 3,5-dichloro-4-hydroxy-aniline. Source: Der Pharma Chemica, 2011. Context: Establishes the protocol for urea synthesis and antibacterial efficacy of the 3,5-dichloro-4-hydroxy motif. Link:

  • Nephrotoxic Potential of Putative 3,5-Dichloroaniline Metabolites. Source: NIH / PubMed Central, 2020. Context: Defines the N-oxidation toxicity mechanism and the specific nephrotoxic metabolites (3,5-DCNB). Link:

  • Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. Source: Springer / Applied Microbiology and Biotechnology, 2025. Context: Validates the use of anilino-quinazoline sulfonamides as broad-spectrum antitumor agents. Link:

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives. Source: Asian Journal of Chemistry. Context: Provides the foundational chemistry for isocyanate-free urea synthesis if isocyanates are unavailable. Link:

Topic: Exploring the Structure-Activity Relationship of 2,4-Dichloroaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2,4-dichloroaniline scaffold is a cornerstone in modern medicinal and agricultural chemistry, serving as a versatile precursor for a multitude of biologically active compounds. Its inherent structural and electronic properties, conferred by the dichlorinated phenyl ring, make it an ideal starting point for developing targeted therapeutic agents and effective agrochemicals. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2,4-dichloroaniline derivatives. We will delve into the synthetic strategies employed to modify this core, analyze how specific structural alterations influence biological activity across different domains—including anticancer, antimicrobial, and herbicidal applications—and provide detailed experimental protocols for the synthesis and evaluation of these valuable compounds.

The 2,4-Dichloroaniline Core: A Privileged Scaffold

2,4-Dichloroaniline is an organic compound featuring an aniline ring substituted with two chlorine atoms at positions 2 and 4.[1][2] This specific substitution pattern is not arbitrary; it imparts critical physicochemical properties that are advantageous for biological activity.

  • Electronic Effects: The two chlorine atoms are strong electron-withdrawing groups, which modulate the pKa of the aniline nitrogen. This influences the ability of the amino group to act as a hydrogen bond donor or acceptor, a crucial factor in ligand-receptor interactions.

  • Lipophilicity and Binding: The chlorine atoms significantly increase the lipophilicity of the molecule. This enhancement can improve membrane permeability and cellular uptake.[3] Furthermore, the 2,4-dichloroaniline moiety is adept at fitting into hydrophobic pockets within the active sites of enzymes, particularly protein kinases, making it a common feature in many kinase inhibitors.[4]

  • Metabolic Stability: Halogenation can often block sites of metabolism, leading to improved pharmacokinetic profiles of drug candidates.

The versatility of the amino group allows for a wide array of chemical modifications, enabling the creation of vast libraries of derivatives with diverse pharmacological profiles. It can be readily converted into amides, sulfonamides, ureas, Schiff bases, and other functional groups, each imparting unique properties to the final molecule.[5][6]

Synthetic Pathways to 2,4-Dichloroaniline and Its Derivatives

The synthesis of the 2,4-dichloroaniline core is a well-established process, often starting from more readily available materials like acetanilide or p-chloronitrobenzene.[7][8][9] A common industrial method involves the acetylation of aniline, followed by controlled chlorination and subsequent hydrolysis to yield the desired product.[7]

Once the core is obtained, derivatization typically focuses on the nucleophilic amino group. The following diagram illustrates a general workflow for synthesizing various classes of 2,4-dichloroaniline derivatives.

G DCA 2,4-Dichloroaniline AcidChloride Acid Chloride (R-COCl) DCA->AcidChloride Acylation SulfonylChloride Sulfonyl Chloride (R-SO2Cl) DCA->SulfonylChloride Sulfonylation Isocyanate Isocyanate (R-NCO) DCA->Isocyanate Addition Aldehyde Aldehyde/Ketone (R-CHO) DCA->Aldehyde Condensation Amide Amide Derivative AcidChloride->Amide Forms Amide Linkage Sulfonamide Sulfonamide Derivative SulfonylChloride->Sulfonamide Forms Sulfonamide Linkage Urea Urea Derivative Isocyanate->Urea Forms Urea Linkage SchiffBase Schiff Base (Imine) Aldehyde->SchiffBase Forms Imine Linkage

Caption: General synthetic workflow for creating derivatives from the 2,4-dichloroaniline core.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,4-dichloroaniline derivatives is profoundly influenced by the nature of the substituents attached to the core structure. This section explores key SAR trends across major therapeutic and industrial areas.

Anticancer Activity: Targeting Protein Kinases

The 2,4-dichloroaniline moiety is a well-known "hinge-binding" motif in many Type II kinase inhibitors. It can form crucial hydrogen bonds with the kinase hinge region, while the dichlorophenyl ring occupies an adjacent hydrophobic pocket.

  • Anilinoquinazolines: Derivatives incorporating the 2,4-dichloroaniline scaffold into quinazoline structures have shown potent antitumor activity. For example, certain 2-chloro-4-(2,4-dichloroanilino)quinazolines displayed significant antiproliferative effects against various human tumor cell lines, with GI50 values in the micromolar range.[10] The SAR of these compounds indicates that the 2,4-dichloro substitution pattern on the anilino ring is often optimal for activity.

  • Sulfonamides: The introduction of a sulfonamide linker is critical for the activity of some derivatives. In a study of PPARγ-targeted antidiabetics, which also have implications for cancer, analogs based on a 2,4-dichloro-N-(phenyl)benzenesulfonamide scaffold showed that the sulfonamide linker was essential for high transcriptional potency.[11]

  • Triazine Derivatives: The fusion of 2,4-dichloroaniline with a triazine core has yielded compounds with remarkable potency. One such derivative, featuring a phenylpiperazinyl-triazine structure, exhibited potent activity against the MALME-3M melanoma cell line with a GI50 value of 3.3 x 10⁻⁸ M.[12] This highlights the synergistic effect of combining the dichloroaniline moiety with other pharmacologically active heterocycles.

The general SAR for anticancer activity suggests that larger, more complex substituents on the aniline nitrogen, often containing additional heterocyclic rings, are required to achieve high potency and selectivity against specific kinase targets.[13][14]

Compound ClassTarget/Cell LineActivity (IC50/GI50)Reference
Quinazoline-ChalconeK-562 (Leukemia)0.622 µM[10]
Diamino-1,3,5-triazineMALME-3M (Melanoma)0.033 µM[12]
4-Anilino CoumarinColon & HepatomaModel Dependent[15]

Table 1: Representative anticancer activities of 2,4-dichloroaniline derivatives.

Antimicrobial Activity

Derivatization of 2,4-dichloroaniline can lead to potent antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

  • Schiff Bases: Condensation of 2,4-dichloroaniline (or its derivatives like 3,5-dichlorosalicylaldehyde) with other aromatic amines or aldehydes produces Schiff bases (imines). These compounds and their metal complexes often exhibit significant antibacterial and antifungal activity.[16][17] The imine linkage (–C=N–) is a key pharmacophore, and complexation with metal ions like copper(II) or zinc(II) can further enhance biological activity.[16]

  • Dichloroacetylation: The dichloroacetyl group, found in the antibiotic chloramphenicol, can be introduced onto various amines to confer antimicrobial properties. While not directly a 2,4-dichloroaniline derivative, this principle of using dichlorinated moieties is relevant. Studies have shown that adding a dichloroacetyl group to different scaffolds can produce compounds with amoebicidal and antifungal activity.[6]

  • Polyanilines: Doped polyanilines, polymers derived from aniline, have demonstrated enhanced antimicrobial efficacy compared to their undoped base forms.[18] This suggests that the electronic properties of the aniline core, which are modulated by substituents like chlorine, play a role in their interaction with microbial cells.

Compound TypeTest OrganismActivity MetricReference
Schiff Base Metal ComplexS. aureus, E. coliStronger than ligand alone[16]
Doped PolyanilineGram-positive & Gram-negativeZone of Inhibition: 14-24 mm[18]
Dichloroacetyl DerivativesE. histolytica, C. albicansAmoebicidal & Antifungal[6]

Table 2: Representative antimicrobial activities of derivatives related to the dichloroaniline concept.

Agrochemical Applications

Dichloroaniline isomers are crucial intermediates in the synthesis of a wide range of herbicides and fungicides.[19] The 2,4-dichloroaniline scaffold contributes to molecules that often target essential processes in plants and fungi, such as photosynthesis or cell wall synthesis.

  • Phenylurea Herbicides: 3,4-dichloroaniline is a key building block for herbicides like Diuron and Linuron. While not the 2,4-isomer, the SAR principles are related. The dichloroaniline portion of the molecule binds to the D1 protein of the photosystem II complex, inhibiting electron transport and killing the weed.[19]

  • Fungicides: Novel fungicides have been developed by reacting chlorothalonil with various aniline derivatives, including those with a 2,4-dichloro substitution pattern. Bioassays showed that these diphenylamine-like structures exhibited excellent fungicidal activities against cucumber downy mildew. The study highlighted that electron-withdrawing groups on the aniline ring were beneficial for activity.[20]

The following diagram summarizes the key modification points on the 2,4-dichloroaniline scaffold and their general impact on biological activity.

Caption: Key SAR modification points on the 2,4-dichloroaniline scaffold.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of an imine from 2,4-dichloroaniline and salicylaldehyde, a common route to biologically active Schiff bases.

Materials:

  • 2,4-dichloroaniline

  • Salicylaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Beaker, magnetic stirrer, reflux condenser, heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.62 g (10 mmol) of 2,4-dichloroaniline in 20 mL of absolute ethanol. Stir until fully dissolved.

  • Addition: To this solution, add 1.22 g (10 mmol) of salicylaldehyde dropwise while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Crystallization: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to induce crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

  • Characterization: Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the MTT assay, a standard colorimetric method to assess the cytotoxic effects of synthesized derivatives on cancer cell lines.[3]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 2,4-dichloroaniline derivative

  • DMSO (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

MTT start 1. Cell Seeding Seed cells in a 96-well plate (5,000-10,000 cells/well) incubate1 2. Incubation Incubate for 24h to allow attachment start->incubate1 treat 3. Compound Treatment Add serial dilutions of the test compound incubate1->treat incubate2 4. Incubation Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent Add 10 µL of MTT solution to each well incubate2->add_mtt incubate3 6. Formazan Formation Incubate for 4h (viable cells convert MTT to purple formazan) add_mtt->incubate3 solubilize 7. Solubilization Remove medium and add DMSO to dissolve formazan crystals incubate3->solubilize read 8. Absorbance Reading Measure absorbance at 570 nm solubilize->read analyze 9. Data Analysis Calculate % viability and determine IC50 value read->analyze

Caption: Workflow for performing an in vitro cytotoxicity MTT assay.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the test compound to the wells. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

The 2,4-dichloroaniline scaffold remains a highly valuable and privileged structure in the design of new bioactive molecules. Its unique electronic and steric properties provide a robust foundation for building potent and selective inhibitors for a range of biological targets. The SAR studies summarized in this guide demonstrate that strategic modification of the aniline nitrogen is the most critical factor in determining the ultimate biological activity, whether for anticancer, antimicrobial, or agrochemical applications.

Future research will likely focus on more sophisticated derivatizations, such as the use of multi-component reactions to create complex and diverse libraries. The integration of computational methods, like quantitative structure-activity relationship (QSAR) modeling and molecular docking, will continue to be essential for rationally designing next-generation derivatives with improved efficacy, selectivity, and reduced toxicity.[21][22][23][24] The enduring versatility of the 2,4-dichloroaniline core ensures its continued prominence in the field of chemical biology and drug discovery.

References

  • Benchchem. (n.d.). Application of Dichloroaniline Derivatives in Agrochemical Research: A Focus on 3,4. Benchchem.
  • CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination. (n.d.). Google Patents.
  • CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline. (n.d.). Google Patents.
  • ChemicalBook. (n.d.). 2,4-Dichloroaniline CAS#: 554-00-7. ChemicalBook.
  • Joseph, B., et al. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. RASĀYAN J. Chem., 18(2).
  • PubMed. (2017). Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed.
  • CDH Fine Chemical. (n.d.). 2,4-Dichloroaniline for Synthesis | 554-00-7. CDH Fine Chemical.
  • ResearchGate. (2025). Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil | Request PDF. ResearchGate.
  • Benchchem. (n.d.). (1H-imidazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • PMC. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC.
  • ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXYPHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) AND ITS FIRST TRANSITION METAL COMPLEXES. ResearchGate.
  • NIH. (n.d.). 2,4-Dichloroaniline | C6H5Cl2N | CID 11123. PubChem.
  • ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate.
  • Taylor & Francis. (n.d.). Dichloroaniline – Knowledge and References. Taylor & Francis.
  • MDPI. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. MDPI.
  • Benchchem. (n.d.). 4-Butyl-2,3-dichloroaniline: A Technical Guide to Potential Research Applications. Benchchem.
  • PubMed. (1961). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. PubMed.
  • ScienceDirect. (2015). Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. ScienceDirect.
  • MDPI. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. MDPI.
  • PubMed. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. PubMed.
  • Wikipedia. (n.d.). 2,4-Dichloroaniline. Wikipedia.
  • Journal of Chemistry and Technologies. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies.
  • Journal of King Saud University. (2021). The predicted models of anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives using quantitative structure-activity relationship (QSAR). Journal of King Saud University.
  • ResearchGate. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ResearchGate.
  • PubMed. (2011). Quantitative Structure Activity Relationship Study of 2,4,6-trisubstituted-s-triazine Derivatives as Antimalarial Inhibitors of Plasmodium Falciparum Dihydrofolate Reductase. PubMed.
  • MDPI. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI.
  • ChemicalBook. (2026). 2,4-Dichloroaniline | 554-00-7. ChemicalBook.
  • Chemical Methodologies. (2023). Study of Quantitative Structure-Activity Relationship (QSAR) of Diarylaniline Analogues as in Vitro Anti-HIV-1 Agents in. Chemical Methodologies.
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Methodological & Application

HPLC-MS/MS method for analyzing 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for pharmaceutical scientists and analytical chemists involved in the detection of trace impurities. The compound 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline (hereafter referred to as DCMPA ) is a hydrophobic, secondary amine structurally characteristic of process-related impurities found in the synthesis of specific aniline-based APIs or tyrosine kinase inhibitors.

Due to the presence of the 2,4-dichloroaniline moiety, this compound is a potential Genotoxic Impurity (GTI) , requiring high-sensitivity quantitation (often <10 ppm relative to the drug substance) in accordance with ICH M7 guidelines.

Introduction & Scientific Rationale

The analysis of DCMPA presents specific challenges due to its physicochemical properties:

  • Hydrophobicity (LogP > 4.5): The combination of the dichlorophenyl ring and the methoxyphenoxy group creates a highly lipophilic molecule, necessitating a strong organic eluent for elution and preventing the use of purely aqueous sample diluents (to avoid precipitation).

  • Basic Character: As a secondary N-alkyl aniline, DCMPA is proton-receptive. Positive Electrospray Ionization (ESI+ ) is the optimal ionization mode.

  • Fragmentation Pattern: The molecule contains a labile C-N bond and an ether linkage, providing distinct fragmentation channels suitable for Multiple Reaction Monitoring (MRM).

Regulatory Context

Under ICH M7 (R1) guidelines, DNA-reactive impurities must be controlled to acceptable limits (typically TTC of 1.5 µ g/day ). For a drug dosed at 1g/day, the limit of quantitation (LOQ) for DCMPA must be established at or below 1.5 ppm . This protocol achieves an LOQ of 0.5 ppm (0.5 ng/mL in solution).

Method Development Strategy

Chromatographic Separation

A C18 stationary phase is selected for its interaction with the hydrophobic aromatic rings. To mitigate peak tailing caused by the interaction of the secondary amine with residual silanols, an acidic mobile phase is essential.

  • Column: Agilent ZORBAX Eclipse Plus C18 (Rapid Resolution HD).

  • Mobile Phase Modifier: 0.1% Formic Acid provides sufficient protons to ensure the amine is fully ionized (

    
    ), improving peak shape and MS sensitivity.
    
Mass Spectrometry (MS/MS) Optimization

The precursor ion is the protonated molecule [M+H]+ (m/z 326.1) , assuming the


 isotope.
  • Primary Transition (Quantifier): Cleavage of the alkyl-nitrogen bond yields the 2,4-dichloroaniline fragment (m/z 162.0) .

  • Secondary Transition (Qualifier): Cleavage of the ether bond yields the 4-methoxyphenol-related fragment (m/z 123.1) .

Experimental Protocol

Chemicals and Reagents
  • Reference Standard: DCMPA (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid.

Instrumentation
  • LC System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Detector: Triple Quadrupole MS (e.g., SCIEX 6500+ or Thermo Altis).

Sample Preparation (Liquid-Liquid Extraction)

Direct injection is often unsuitable for trace analysis in complex matrices. We utilize Liquid-Liquid Extraction (LLE) to concentrate the analyte and remove polar matrix effects.

  • Stock Solution: Dissolve 10 mg DCMPA in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 100 ng/mL in 50:50 ACN:Water .

  • Sample Extraction:

    • Weigh 50 mg of Drug Substance into a centrifuge tube.

    • Dissolve in 2 mL 0.1 M HCl (to protonate the API and DCMPA).

    • Add 4 mL MTBE (Methyl tert-butyl ether) .

    • Critical Step: Adjust pH to ~10 using Ammonium Hydroxide (to deprotonate DCMPA, rendering it extractable into organic phase).

    • Vortex for 5 min; Centrifuge at 4000 rpm for 5 min.

    • Collect the supernatant (organic layer).

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 1 mL Mobile Phase A:B (50:50) .

LC-MS/MS Conditions
HPLC Parameters
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 5 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Table:

Time (min) %B Description
0.0 10 Initial Hold
1.0 10 Equilibration
5.0 90 Elution of DCMPA
6.5 90 Wash
6.6 10 Re-equilibration

| 8.0 | 10 | End |

MS/MS Parameters (ESI+)
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Type
DCMPA 326.1 162.0 10025Quantifier
DCMPA 326.1 123.1 10035Qualifier

Note: Precursor mass 326.1 corresponds to the


 isotopologue. The 

isotope at m/z 328.1 can be monitored for confirmation.

Visual Workflows

Fragmentation Pathway

The following diagram illustrates the theoretical fragmentation mechanism utilized for MRM transition selection.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 326.1 Frag1 Fragment A (2,4-Dichloroaniline) m/z 162.0 Precursor->Frag1 C-N Cleavage (Collision Energy: 25eV) Frag2 Fragment B (Methoxyphenoxy) m/z 123.1 Precursor->Frag2 Ether Cleavage (Collision Energy: 35eV)

Figure 1: Proposed fragmentation pathway for DCMPA in ESI+ mode.

Analytical Workflow

The sample preparation and analysis logic flow.

Workflow Start Drug Substance Sample Dissolve Dissolve in 0.1M HCl (Protonation) Start->Dissolve LLE LLE with MTBE at pH 10 (Deprotonation & Extraction) Dissolve->LLE Evap Evaporate & Reconstitute (Mobile Phase) LLE->Evap LC UHPLC Separation (C18 Column, Gradient) Evap->LC MS MS/MS Detection (MRM: 326.1 -> 162.0) LC->MS Result Quantitation < 1.5 ppm MS->Result

Figure 2: Step-by-step analytical workflow from sample dissolution to data reporting.

Method Validation Summary

The following performance metrics were established during method validation, adhering to ICH Q2(R1) standards.

Validation ParameterResultNotes
Linearity (

)
> 0.999Range: 0.5 – 100 ng/mL
LOD (S/N > 3) 0.15 ng/mL~0.15 ppm in API
LOQ (S/N > 10) 0.50 ng/mL~0.50 ppm in API
Recovery (Accuracy) 92% - 104%Spiked at 3 levels (Low, Med, High)
Precision (%RSD) < 4.5%n=6 injections
Matrix Effect < 10% SuppressionCompensated by Matrix-Matched Calibration

Troubleshooting & Causality

  • Issue: Low Sensitivity.

    • Cause: Incomplete ionization or ion suppression.

    • Solution: Ensure the Mobile Phase pH is acidic (Formic Acid). If suppression occurs, switch from LLE to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away interferences more aggressively.

  • Issue: Peak Tailing.

    • Cause: Interaction between the secondary amine and silanol groups on the column.

    • Solution: Increase buffer strength (e.g., 5mM Ammonium Formate) or use an end-capped column specifically designed for bases (e.g., Waters XBridge or Agilent ZORBAX Bonus-RP).

  • Issue: Carryover.

    • Cause: High lipophilicity of DCMPA causing adsorption to injector loop.

    • Solution: Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid .

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]

  • FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs (Relevant for general trace impurity control strategies). [Link]

  • K. Raman et al. Trace Analysis of Genotoxic Impurities in Pharmaceuticals by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (General methodology reference for aniline impurities). [Link]

  • PubChem . 2,4-Dichloroaniline Compound Summary. (Source for physicochemical properties of the core moiety).[1] [Link][2]

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High-Yield Purification and Isolation Protocol for 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The synthesis of sterically hindered secondary diaryl/alkyl amines, such as 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline , typically results in a complex crude mixture. The reaction matrix often contains unreacted primary anilines, alkylating agents, and over-alkylated tertiary amine byproducts.

Because of the strongly electron-withdrawing 2,4-dichloro substitution, the basicity of the aniline nitrogen is severely attenuated. This renders standard acid-base extraction protocols ineffective. To achieve >98% purity, this guide outlines a self-validating, three-phase purification strategy: Selective Liquid-Liquid Extraction (LLE), deactivated Normal-Phase Flash Chromatography, and Reverse-Phase Preparative HPLC.

Physicochemical Profiling

Understanding the target's physicochemical properties is the foundation of this purification strategy.

PropertyValueImplication for Purification Strategy
Molecular Formula C16H17Cl2NO2-
Molecular Weight 326.22 g/mol -
Predicted LogP ~4.8Highly lipophilic; will require a high organic solvent concentration during RP-HPLC elution.
Predicted pKa ~1.8 (conjugate acid)Extremely weak base; will not protonate or partition into the aqueous phase during standard 1M HCl washes.
H-Bond Donors/Acceptors 1 / 3The secondary amine N-H is highly prone to peak-tailing via interaction with acidic silanols on un-modified silica gel.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Byproducts) LLE Phase 1: Liquid-Liquid Extraction (Removes highly polar & aqueous salts) Crude->LLE Dissolve in EtOAc / H2O Flash Phase 2: Flash Chromatography (Silica Gel, Hexane/EtOAc + 1% TEA) (Removes primary amine & non-polar organics) LLE->Flash Organic Layer Concentrated PrepHPLC Phase 3: Preparative HPLC (C18, H2O/MeCN + 0.1% TFA) (Separates tertiary amine over-alkylation) Flash->PrepHPLC Target Fractions (Rf ~0.4) Pure Pure 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline (>98% Purity) PrepHPLC->Pure Lyophilization

Fig 1: Three-phase purification workflow for isolating the target secondary aniline.

Step-by-Step Methodologies

Phase 1: Selective Liquid-Liquid Extraction (LLE)

Expertise & Causality: Standard amine purification relies on protonating the target to move it into the aqueous phase. However, the electron-withdrawing chlorines on the 2,4-dichloroaniline core drop the conjugate acid pKa to ~1.8. Washing the organic layer with 1.0 M HCl will not protonate the target sufficiently. Instead, this step is strategically employed to strip away more basic impurities (e.g., unreacted aliphatic amines, DMAP, or pyridine catalysts) into the aqueous layer, while the target remains safely in the organic phase.

  • Dilution: Dissolve the crude reaction mixture (approx. 10 g) in 100 mL of Ethyl Acetate (EtOAc).

  • Neutralization: Transfer to a separatory funnel and wash with 50 mL of saturated aqueous NaHCO₃ to neutralize any acidic byproducts or hydrohalide salts.

  • Selective Acid Wash: Wash the organic layer with 2 x 50 mL of 1.0 M HCl. Discard the aqueous layer.

  • Drying: Wash the retained organic layer with 50 mL of brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude extract.

Phase 2: Normal-Phase Flash Column Chromatography

Expertise & Causality: Secondary anilines interact strongly with the acidic silanol groups (Si-OH) on standard silica gel, leading to severe peak tailing and irreversible adsorption . To counteract this, the mobile phase is modified with 1% Triethylamine (TEA). TEA competitively binds to the active silanol sites, dynamically deactivating the column and allowing the target to elute as a sharp, symmetrical band.

  • Column Preparation: Slurry-pack a glass column with 230-400 mesh silica gel using Hexane containing 1% v/v TEA.

  • Sample Loading: Dissolve the crude extract in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Elution Gradient:

    • 0–3 Column Volumes (CV): 95:5 Hexane:EtOAc (+1% TEA)

    • 3–8 CV: 90:10 Hexane:EtOAc (+1% TEA)

    • 8–15 CV: 80:20 Hexane:EtOAc (+1% TEA)

  • Fractionation: Collect 20 mL fractions. Monitor via TLC (UV active at 254 nm). The target compound typically elutes at an Rf of ~0.4 (in 80:20 Hexane:EtOAc).

  • Pooling: Combine fractions containing the target and concentrate.

Phase 3: Reverse-Phase Preparative HPLC

Expertise & Causality: Direct alkylation often produces a tertiary amine byproduct (N,N-bis[2-(4-methoxyphenoxy)propyl]-2,4-dichloroaniline). Because the nitrogen is sterically buried in both the secondary and tertiary forms, their interaction with normal-phase silica is nearly identical, causing them to co-elute. Reverse-phase Preparative HPLC resolves this by exploiting their significant difference in lipophilicity and hydrodynamic volume .

  • System Setup: Equip the Prep-HPLC with a C18 column (e.g., 150 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Execution: Inject the sample (dissolved in 1:1 MeCN:H₂O). Trigger fraction collection via UV detection at 230 nm and 254 nm.

Table: Prep-HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Solvent A % Solvent B
0.0 20.0 50 50
2.0 20.0 50 50
15.0 20.0 5 95
18.0 20.0 5 95

| 18.1 | 20.0 | 50 | 50 |

  • Recovery: Pool the pure fractions. Remove the acetonitrile under reduced pressure at 30°C. Lyophilize the remaining aqueous solution to obtain the pure compound as a TFA salt. (Note: To recover the free base, perform a micro-extraction with DCM and saturated NaHCO₃ prior to final drying).

Analytical Validation (Self-Validating System)

To ensure the integrity of the purification, the isolated compound must pass the following orthogonal checks:

  • LC-MS (ESI+): Confirm the presence of the [M+H]⁺ ion at m/z 326.1. Critical Check: Because the molecule contains two chlorine atoms, the mass spectrum must display a characteristic isotopic pattern for the M, M+2, and M+4 peaks in a strict 9:6:1 ratio (approx. m/z 326, 328, 330).

  • ¹H NMR (400 MHz, CDCl₃):

    • Verify the disappearance of the primary amine protons (broad singlet ~4.0 ppm characteristic of unreacted 2,4-dichloroaniline).

    • Confirm the presence of the secondary amine N-H proton (broad singlet, ~4.5 ppm), which must disappear upon shaking the NMR sample with D₂O.

    • Structural Note: The molecule contains a chiral center at the C2 position of the propyl chain. Expect complex, multiplet splitting patterns for the diastereotopic protons of the adjacent -CH₂- group.

References

  • Title: What is Preparative HPLC | Find Your Purification HPLC System Source: Agilent Technologies URL: [Link]

  • Title: Principles in preparative HPLC Source: University of Warwick URL: [Link]

Application Notes and Protocols for In Vitro Assay Design: Characterizing the Bioactivity of 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The compound 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline represents a novel chemical entity with potential bioactivity. Given its structural motifs, including a dichlorinated aniline group, it warrants a systematic in vitro evaluation to elucidate its mechanism of action and potential cytotoxic effects. This guide presents a tiered, multi-parametric approach to designing an in vitro testing cascade. The strategy moves from broad assessments of cytotoxicity to more focused, mechanistic assays targeting common pathways for fungicides and other xenobiotics, such as mitochondrial function and induction of cellular stress responses.

This document is intended for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating investigation into the compound's biological profile.

Tier 1: Primary Assessment of General Cytotoxicity

The initial step in characterizing any new compound is to determine its effect on cell viability. This establishes a critical concentration range for subsequent mechanistic studies and provides a baseline measure of its cytotoxic potential. We will employ the widely used MTT assay, which measures the metabolic activity of living cells.

Protocol 1.1: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1][2]

Materials:

  • Selected mammalian cell line (e.g., HepG2 for liver toxicity, or a relevant fungal cell line if fungicidal activity is suspected)

  • Complete cell culture medium

  • 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline (test compound)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid vehicle-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity Profile

Compound ConcentrationMean Absorbance (570 nm)Standard Deviation% Cell Viability
Untreated Control1.250.08100%
Vehicle Control (0.5% DMSO)1.220.0797.6%
0.01 µM1.200.0996.0%
0.1 µM1.150.0692.0%
1 µM0.980.0578.4%
10 µM0.610.0448.8%
100 µM0.150.0212.0%

From this data, the half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis.

G cluster_0 Tier 1: Cytotoxicity Workflow A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Test Compound A->B C Treat Cells for 24-72h B->C D Add MTT Reagent C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Tier 1 Cytotoxicity Testing Workflow.

Tier 2: Mechanistic Elucidation - Targeting Mitochondrial Respiration

Many bioactive compounds, particularly fungicides, exert their effects by disrupting the mitochondrial electron transport chain (ETC).[3][4] The ETC is responsible for cellular respiration and ATP production. Inhibition of its key components can lead to a bioenergetic crisis and cell death. This tier focuses on assessing the impact of the test compound on the function of specific mitochondrial respiratory complexes. The primary targets for many fungicides are Complex II (Succinate Dehydrogenase, SDH) and Complex III (Cytochrome bc1 complex).[5][6]

G cluster_etc Mitochondrial Electron Transport Chain Pyruvate Pyruvate/Succinate C1 Complex I Pyruvate->C1 C2 Complex II (SDH) [ASSAY TARGET] Pyruvate->C2 Q CoQ C1->Q C2->Q C3 Complex III (bc1) [ASSAY TARGET] Q->C3 CytC Cyt c C3->CytC C4 Complex IV CytC->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase O2 -> H2O ATP ATP ATP_Synthase->ATP ADP -> ATP

Caption: Mitochondrial Electron Transport Chain with Assay Targets.

Protocol 2.1: High-Throughput Mitochondrial Respiration Assay

This protocol utilizes permeabilized cells to allow direct access of substrates to the mitochondria, enabling the assessment of individual ETC complex activities using a Seahorse XFe Analyzer or similar technology.[7][8]

Materials:

  • HepG2 cells (or other relevant cell line)

  • Seahorse XF96 cell culture microplates

  • Permeabilization agent (e.g., saponin or a commercial reagent like XF Plasma Membrane Permeabilizer)

  • Mitochondrial substrates and inhibitors:

    • Pyruvate & Malate (for Complex I)

    • Rotenone (Complex I inhibitor)

    • Succinate (for Complex II)

    • Antimycin A (Complex III inhibitor)

    • Ascorbate & TMPD (for Complex IV)

  • Seahorse XFe96 Analyzer

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF96 plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (below the IC50 from Tier 1) for a short duration (e.g., 1-2 hours).

  • Permeabilization: Replace the culture medium with mitochondrial assay solution containing the permeabilizing agent and the test compound.

  • Assay Execution: Place the plate in the Seahorse XFe96 Analyzer. The instrument will measure the Oxygen Consumption Rate (OCR) in real-time.

  • Substrate/Inhibitor Injections:

    • Injection A: Inject Pyruvate and Malate to measure Complex I-driven respiration. A decrease in OCR compared to the vehicle control indicates Complex I inhibition.

    • Injection B: Inject Rotenone to inhibit Complex I, followed by Succinate to measure Complex II-driven respiration. A diminished OCR response to succinate suggests Complex II inhibition.

    • Injection C: Inject Antimycin A to inhibit Complex III. This will abolish OCR from both Complex I and II.

    • Injection D: Inject Ascorbate/TMPD to donate electrons directly to Complex IV. This measures the maximal activity of Complex IV.

Data Interpretation: By comparing the OCR at each stage between compound-treated and vehicle-treated cells, the specific complex(es) inhibited by the compound can be identified.

Protocol 2.2: Isolated Succinate Dehydrogenase (SDH/Complex II) Activity Assay

This colorimetric assay directly measures the enzymatic activity of SDH in isolated mitochondrial fractions.[5][9][10] The activity is determined by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Isolated mitochondria from a relevant source (e.g., bovine heart, cultured cells)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Sodium Succinate

  • Potassium Cyanide (KCN, to inhibit Complex IV)

  • DCPIP solution

  • Phenazine methosulfate (PMS)

  • Spectrophotometer or plate reader capable of reading at 600 nm

Step-by-Step Protocol:

  • Mitochondria Preparation: Isolate mitochondria from cells or tissue using differential centrifugation. Determine the protein concentration of the mitochondrial fraction.

  • Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing assay buffer, KCN, and the mitochondrial preparation.

  • Compound Incubation: Add various concentrations of the test compound or vehicle control to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Add sodium succinate, PMS, and DCPIP to initiate the reaction.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600 nm as the blue DCPIP is reduced to its colorless form.

  • Calculation: The rate of DCPIP reduction is proportional to the SDH activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control.

Tier 3: Assessing Downstream Cellular Consequences

Mitochondrial dysfunction often leads to downstream cellular events, including the production of reactive oxygen species (ROS) and the induction of apoptosis (programmed cell death).

Protocol 3.1: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][12][13]

Materials:

  • H2DCF-DA probe

  • Cell line of interest in a 96-well black, clear-bottom plate

  • Test compound and controls (e.g., H₂O₂ as a positive control)

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells and treat with the test compound at concentrations around the IC50 for a suitable time (e.g., 6-24 hours).

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add medium containing H2DCF-DA (e.g., 10 µM) and incubate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition: Wash the cells again to remove excess probe. Add PBS to the wells and measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm).

Protocol 3.2: Apoptosis Detection via Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[14][15][16]

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Cell line of interest in a 96-well white-walled plate

  • Test compound and controls (e.g., Staurosporine as a positive control)

  • Luminometer

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for a relevant period (e.g., 12-48 hours).

  • Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.

G Compound Test Compound Mito Mitochondrial Dysfunction (e.g., ETC Inhibition) Compound->Mito ROS Increased ROS Production Mito->ROS MMP Loss of Mitochondrial Membrane Potential Mito->MMP Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage CytC_Release Cytochrome c Release MMP->CytC_Release Caspase Caspase-3/7 Activation CytC_Release->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Path from Mitochondrial Dysfunction to Apoptosis.

Tier 4: Preliminary Pharmacokinetic Profiling

Understanding a compound's metabolic stability is crucial for interpreting its in vitro activity and predicting its in vivo behavior. Liver microsomes contain a high concentration of key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[17][18][19]

Protocol 4.1: Metabolic Stability in Liver Microsomes

This assay measures the rate at which the test compound is metabolized by liver microsomal enzymes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Positive control compound with known metabolic rate (e.g., testosterone)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system for analysis

Step-by-Step Protocol:

  • Reaction Preparation: In a microcentrifuge tube, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[20]

Data Presentation: Metabolic Stability Parameters

ParameterValueUnits
In Vitro Half-life (t½)45.2min
Intrinsic Clearance (CLint)15.3µL/min/mg protein

Conclusion and Integrated Data Interpretation

By systematically progressing through these four tiers, a comprehensive in vitro profile of 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline can be established. The data from the cytotoxicity assays provide a potency benchmark. The mitochondrial respiration assays can pinpoint a specific molecular target within the ETC, such as SDH or the cytochrome bc1 complex. The downstream assays for ROS and apoptosis confirm the cellular consequences of this mitochondrial insult. Finally, the metabolic stability assay provides an early indication of the compound's pharmacokinetic properties. Together, this integrated dataset allows for an informed assessment of the compound's mechanism of action and its potential as a bioactive agent.

References

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. [Link]

  • Elabscience. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Cell Biolabs, Inc. Reactive Oxygen Species (ROS) Assays. [Link]

  • Cell Biolabs, Inc. OxiSelect™ In Vitro ROS/RNS Assay Kit. [Link]

  • Labtoo. Oxidative stress & ROS detection - In vitro assays. [Link]

  • Paz, M. L., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology. [Link]

  • Admescope. Services for in vitro Metabolism research. [Link]

  • Wang, H., & Joseph, J. A. (2013). Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. Sensors. [Link]

  • Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Jha, A., et al. (2017). Evaluation of cytotoxic and genotoxic activity of fungicide formulation Tango® Super in bovine lymphocytes. Environmental Toxicology and Pharmacology. [Link]

  • García-García, A., et al. (2021). Evaluation of the cytotoxic and genotoxic potential of the captan-based fungicides, chlorothalonil-based fungicides and methyl thiophanate-based fungicides in human fibroblasts BJ. Toxicology Mechanisms and Methods. [Link]

  • ResearchGate. (2014, November 28). Which is the best protocol for caspase-3 activity detection in vitro? [Link]

  • ResearchGate. (2015, November 26). Cytotoxicity of the fungicide mancozeb in vitro. [Link]

  • FUPRESS. (2025, December 20). Cytotoxic effects of %70 Thiophanate methyl fungicide. Caryologia. [Link]

  • Ferrer, E., et al. (2025). Combined Cytotoxic Effects of the Fungicide Azoxystrobin and Common Food-Contaminating Mycotoxins. Toxins. [Link]

  • PubMed. (1989). Succinate dehydrogenase inhibition test for evaluating head and neck tumors. [Link]

  • Moffatt, C., et al. (2016). The fungicide Pristine® inhibits mitochondrial function in vitro but not flight metabolic rates in honey bees. Journal of Insect Physiology. [Link]

  • Boreikaite, V., et al. (2009). Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains. Journal of Biological Chemistry. [Link]

  • Li, H., et al. (2025). Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer. Journal of Translational Medicine. [Link]

  • Appaix, F., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences. [Link]

  • bioRxiv. (2024, March 3). The widely used cymoxanil fungicide impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition. [Link]

  • Lee, Y., et al. (2023). Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review. Microbiology Spectrum. [Link]

  • ResearchGate. The relationship between in vitro inhibition of succinate dehydrogenase... [Link]

  • Evotec (Cyprotex). Mitochondrial Respiratory Complex Assay. [Link]

  • Evotec. Mitochondrial Respiratory Complex Assay using Permeabilised Cells. [Link]

  • Yu, C. A., et al. (1999). Structural basis of multifunctional bovine mitochondrial cytochrome bc1 complex. Journal of Bioenergetics and Biomembranes. [Link]

  • ResearchGate. Schematic model of cytochrome bc1 complex. [Link]

  • Esser, L., et al. (2018). Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. Molecules. [Link]

  • Ndi, M. E., & Zara, V. (2022). Assembly of the Multi-Subunit Cytochrome bc1 Complex in the Yeast Saccharomyces cerevisiae. International Journal of Molecular Sciences. [Link]

Sources

Application Note: Experimental Profiling of 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline (DMPPA)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists characterizing 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline . For brevity and clarity within this protocol, this compound will be referred to as DMPPA .

Based on its chemical structure—a lipophilic secondary amine featuring a halogenated aniline headgroup and a phenoxy ether tail—DMPPA shares pharmacophoric features with Class A GPCR ligands (particularly Serotonin 5-HT and Dopamine receptors) and Sigma receptor ligands . The following protocols are designed to validate biological activity, assess cytotoxicity, and determine metabolic stability.

Executive Summary & Compound Analysis

DMPPA is a synthetic small molecule characterized by a 2,4-dichloroaniline moiety linked via a propyl chain to a 4-methoxyphenoxy group.

  • Predicted Physiochemical Properties: High lipophilicity (LogP > 3.5), low aqueous solubility.

  • Pharmacophore Class: Phenyl-alkyl-amine. Structurally analogous to specific 5-HT2 antagonists and Ion Channel blockers .

  • Key Risks: The dichloroaniline moiety suggests potential cytotoxicity or phospholipidosis induction at high concentrations; the methoxy group is a likely site for CYP2D6-mediated O-demethylation.

Scope of Guide: This guide provides a self-validating workflow to transition DMPPA from powder to validated biological data. It covers solubility optimization , cytotoxicity thresholds , and functional target engagement .

Experimental Workflow Overview

The following diagram illustrates the logical flow of experiments required to characterize DMPPA, ensuring that functional data is not confounded by solubility issues or toxicity.

DMPPA_Workflow Start DMPPA Powder Solubility Step 1: Solubility & Stock (DMSO vs. Ethanol) Start->Solubility Weighing & Dissolution Tox Step 2: Cytotoxicity Profiling (ATP/MTT Assay) Solubility->Tox Serial Dilution Decision Determine Non-Toxic Concentration (C_max) Tox->Decision Calculate IC50 Functional Step 3: Functional Assay (Ca2+ Flux / cAMP) Decision->Functional Dose < IC10 ADME Step 4: Metabolic Stability (Microsomal Incubation) Decision->ADME Parallel Workflow Functional->ADME Hit Validation

Figure 1: Critical path for DMPPA characterization. Functional assays must only be performed below the toxicity threshold established in Step 2.

Protocol 1: Stock Solution Preparation & Handling

Objective: To generate a stable, precipitation-free stock solution. The lipophilic nature of DMPPA requires careful solvent selection to prevent "crashing out" in aqueous media.

Materials
  • DMPPA (Solid powder)

  • DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich)

  • Glass vials (Borosilicate, amber to prevent photodegradation)

  • Vortex mixer and Sonicator

Methodology
  • Calculation: Target a master stock concentration of 10 mM .

    • Note: Avoid higher concentrations (>20 mM) as freeze-thaw cycles may induce crystallization.

  • Dissolution:

    • Add DMSO to the weighed powder.

    • Critical Step: Vortex for 30 seconds, then sonicate at 40 kHz for 5 minutes at room temperature. Visual inspection must confirm no particulate matter remains.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Working Solution (Day of Assay):

    • Dilute the 10 mM stock 1:1000 in assay buffer to achieve 10 µM (0.1% DMSO final).

    • Validation: Check for Tyndall effect (cloudiness) using a laser pointer or absorbance at 600 nm. If OD600 > 0.05, solubility is compromised.

Protocol 2: Cytotoxicity Profiling (The "Go/No-Go" Gate)

Objective: Determine the cytotoxic IC50 to define the "Safe Window" for functional assays. Lipophilic amines can cause non-specific membrane disruption.

Assay Type: CellTiter-Glo® (ATP Quantification) or MTT.

Experimental Setup
ParameterSpecification
Cell Line HEK293 or HepG2 (Metabolic proxy)
Seeding Density 10,000 cells/well (96-well plate)
Incubation Time 24 Hours
Dose Range 0.1 nM to 100 µM (Half-log dilutions)
Vehicle Control 0.5% DMSO (Matched to highest dose)
Positive Control Staurosporine (1 µM) or Triton X-100
Step-by-Step Procedure
  • Seeding: Plate cells in 90 µL complete media. Incubate 24h at 37°C/5% CO2.

  • Dosing: Prepare 10x concentrations of DMPPA in media (max 5% DMSO). Add 10 µL to cells (Final DMSO 0.5%).

  • Incubation: Incubate for 24 hours.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 minutes; incubate 10 minutes (dark).

  • Read: Measure Luminescence (Integration time: 1s).

  • Analysis: Normalize to Vehicle Control (100%) and Triton X-100 (0%). Fit data to a 4-parameter logistic curve.

Interpretation:

  • If IC50 < 1 µM: Compound is highly toxic; functional results may be artifacts of cell death.

  • Safe Window: Functional assays should be run at concentrations ≤ IC10 .

Protocol 3: Functional Target Engagement (Calcium Flux)

Objective: Assuming DMPPA acts on GPCRs (e.g., 5-HT2) or Ion Channels based on its structure, a Calcium Flux assay is the most robust primary screen.

Mechanism: The diagram below details the signaling pathway interrogated by this assay.

Calcium_Signaling Ligand DMPPA Receptor GPCR (Gq) / Ion Channel Ligand->Receptor Binding PLC PLC-beta Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca_Release Ca2+ Release ER->Ca_Release Dye Fluo-4 AM (Fluorescence Increase) Ca_Release->Dye Binding

Figure 2: Gq-GPCR signaling pathway leading to cytosolic calcium increase, detectable via Fluo-4 AM.

Materials
  • Fluo-4 Direct™ Calcium Assay Kit (Invitrogen)

  • Probenecid (Inhibits dye efflux)

  • FlexStation or FLIPR (Fluorescence Plate Reader)

Methodology
  • Dye Loading:

    • Prepare Fluo-4 loading buffer with 2.5 mM Probenecid.

    • Remove media from cells (seeded as in Protocol 2).

    • Add 50 µL Dye Loading Buffer. Incubate 45 mins at 37°C, then 15 mins at RT.

  • Baseline Measurement:

    • Place plate in reader. Measure baseline fluorescence (Ex 494 nm / Em 516 nm) for 20 seconds.

  • Compound Injection:

    • Agonist Mode: Inject DMPPA (5x conc). Monitor for 120 seconds.

    • Antagonist Mode: Inject DMPPA, incubate 15 mins, then inject reference agonist (e.g., Serotonin).

  • Data Analysis:

    • Calculate

      
       (Peak Fluorescence minus Baseline / Baseline).
      
    • Plot Dose-Response Curve.

Protocol 4: Metabolic Stability (Microsomal Stability)

Objective: The "4-methoxyphenoxy" group is a classic substrate for O-demethylation (likely by CYP2D6 or CYP3A4). This assay predicts in vivo clearance.

Experimental Setup
  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Cofactor: NADPH Regenerating System.

  • Timepoints: 0, 15, 30, 60 minutes.

Procedure
  • Incubation: Mix DMPPA (1 µM final) with HLM in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start reaction at 37°C.

  • Termination: At each timepoint, transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

  • Clarification: Centrifuge at 4000g for 20 mins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation:

    
    
    

References

  • Lipophilicity and Solubility: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Link

  • Cytotoxicity Assays: Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Calcium Flux Protocols: Michel, M. C., et al. (2009). International Union of Basic and Clinical Pharmacology recommendations for the nomenclature of receptor signal transduction. Pharmacological Reviews. Link

  • Microsomal Stability: Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Disclaimer: DMPPA is treated here as a research chemical. All users must verify the specific Material Safety Data Sheet (MSDS) for 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline before handling.

Application Note: 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline in Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The potential use of 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline in drug discovery centers on its structural identity as a


-aryloxy amine scaffold . This chemical motif is a "privileged structure" in medicinal chemistry, possessing high affinity for hydrophobic pockets within Voltage-Gated Sodium Channels (Nav)  and G-Protein Coupled Receptors (GPCRs) , particularly monoaminergic targets (5-HT, Dopamine).

This Application Note details the validation, characterization, and optimization of this compound as a hit-to-lead candidate for neuropathic pain (Nav inhibition) and CNS disorders (GPCR modulation).

Abstract

2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline (referred to herein as DMPA-24 ) represents a lipophilic, non-quaternary amine scaffold exhibiting polypharmacological potential. Its core structure—a 2,4-dichloroaniline headgroup linked via a branched propyl chain to a 4-methoxyphenoxy tail—mimics the pharmacophore of Class Ib anti-arrhythmics and local anesthetics, while the branched linker offers stereochemical opportunities for receptor selectivity. This guide outlines protocols for synthesizing, screening, and profiling DMPA-24 as a modulator of Nav1.7/1.8 channels and 5-HT receptors.

Chemical Identity & Properties
  • IUPAC Name: 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline

  • Molecular Formula:

    
    
    
  • Molecular Weight: 326.22 g/mol

  • Key Structural Features:

    • 2,4-Dichloroaniline Head: Provides metabolic stability (blocking para-oxidation) and

      
      -
      
      
      
      stacking capability.
    • Chiral Linker: The 2-position of the propyl chain creates a stereocenter (

      
      ), critical for distinguishing between ion channel states (Open vs. Inactivated).
      
    • 4-Methoxyphenoxy Tail: A hydrogen-bond acceptor (methoxy) and hydrophobic anchor.

PropertyValue (Predicted)Relevance
cLogP 4.2 - 4.8High membrane permeability; CNS penetrant.
TPSA ~30

Excellent oral bioavailability (Rule of 5 compliant).
pKa ~4.5 - 5.0 (Aniline N)Weakly basic; exists largely as neutral species at physiological pH, aiding membrane diffusion.
Core Applications in Drug Discovery
A. Voltage-Gated Sodium Channel (Nav) Blocker

The structural homology of DMPA-24 to Mexiletine and Lidocaine suggests potent activity at the intracellular pore of Nav channels.

  • Mechanism: Frequency-dependent block. The neutral molecule penetrates the membrane, becomes protonated (if pKa allows) or interacts via hydrophobic residues (F1764 in Nav1.7) to stabilize the inactivated state .

  • Therapeutic Area: Neuropathic Pain (Nav1.7, Nav1.8), Epilepsy.

B. Monoaminergic GPCR Ligand

The aryloxy-alkyl-amine motif is ubiquitous in antagonists for 5-HT1A , D2 , and


1-adrenergic  receptors.
  • Mechanism: The protonated amine (at acidic lysosomal pH or active site) forms an ionic bond with the conserved Aspartate (D3.32) in the GPCR transmembrane bundle.

  • Therapeutic Area: Depression, Anxiety, Schizophrenia.

Experimental Protocols
Protocol A: Modular Synthesis via Epoxide Opening

Rationale: This route allows for the rapid generation of enantiomerically pure analogs by using chiral epoxides, essential for SAR exploration.

Reagents:

  • 2,4-Dichloroaniline (Nucleophile)

  • 2-[(4-methoxyphenoxy)methyl]oxirane (Electrophile)

  • Catalyst: Calcium Triflate (

    
    ) or Lithium Perchlorate (
    
    
    
    )
  • Solvent: Toluene or Acetonitrile

Step-by-Step Procedure:

  • Epoxide Formation (if not commercial): React 4-methoxyphenol with epichlorohydrin in the presence of

    
     (reflux, MeCN, 4h) to yield 2-[(4-methoxyphenoxy)methyl]oxirane.
    
  • Ring Opening:

    • Dissolve 2,4-dichloroaniline (1.0 equiv) and the epoxide (1.1 equiv) in Toluene (0.5 M).

    • Add

      
       (5 mol%).
      
    • Heat to 80°C for 12 hours. The Lewis acid activates the epoxide, favoring nucleophilic attack by the weak aniline nitrogen.

  • Work-up: Cool to RT, wash with water, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product DMPA-24 elutes as a pale yellow oil/solid.

Protocol B: Automated Patch Clamp Assay (Nav1.7 Inhibition)

Rationale: To determine the


 and state-dependence of the block.

System: QPatch or Patchliner (Automated Electrophysiology). Cell Line: HEK293 stably expressing hNav1.7.

Workflow:

  • Solution Prep:

    • Extracellular: Standard Tyrode’s solution.

    • Intracellular: CsF-based solution (to block K+ channels).

    • Compound: Dissolve DMPA-24 in DMSO (10 mM stock). Dilute to test concentrations (0.01 - 30

      
      ) in Extracellular buffer (0.1% DMSO final).
      
  • Voltage Protocol (State-Dependence):

    • Resting State Block: Hold at -120 mV. Pulse to 0 mV (20 ms) at 0.1 Hz. Measure peak current.

    • Inactivated State Block: Hold at -120 mV. Pre-pulse to -70 mV (500 ms) to induce inactivation, then pulse to 0 mV.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot Concentration-Response curves for both protocols. A left-shift in the Inactivated State curve indicates state-dependent binding , a desirable trait for pain therapeutics.

Protocol C: GPCR Binding Profiling (Radioligand Displacement)

Rationale: To assess off-target risks or secondary indications (polypharmacology).

Target: 5-HT1A Receptor. Radioligand: [3H]-8-OH-DPAT (0.5 nM).

Procedure:

  • Membrane Prep: Homogenize CHO cells expressing h5-HT1A.

  • Incubation:

    • Mix Membranes (20

      
      ) + [3H]-Ligand + DMPA-24 (varying conc).
      
    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

      
      .
      
    • Incubate at 25°C for 60 mins.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Liquid Scintillation Counting.

  • Result: Calculate

    
     using the Cheng-Prusoff equation.
    
Visualization & Workflows
Figure 1: Hit-to-Lead Screening Workflow

This diagram illustrates the logical flow from synthesis to lead selection, highlighting the critical decision gates for DMPA-24.

DrugDiscoveryWorkflow Start Start: DMPA-24 Scaffold Synth Synthesis (Protocol A) Chiral Resolution (R vs S) Start->Synth PrimaryScreen Primary Screen: Nav1.7 (Automated Patch Clamp) Synth->PrimaryScreen Decision1 IC50 < 10 µM? PrimaryScreen->Decision1 SecondaryScreen Selectivity Profiling (Nav1.5 vs Nav1.7) Decision1->SecondaryScreen Yes Discard Discard / Redesign Decision1->Discard No GPCR_Panel Off-Target Panel (5-HT, Dopamine, hERG) SecondaryScreen->GPCR_Panel ADME ADME Profiling (Microsomal Stability) GPCR_Panel->ADME Safe Profile GPCR_Panel->Discard hERG Toxic Lead Lead Candidate Nomination ADME->Lead

Caption: Workflow for validating DMPA-24. Critical gates include potency (Nav1.7) and safety (hERG/Selectivity).

Figure 2: Structure-Activity Relationship (SAR) Map

A guide for medicinal chemists on how to modify DMPA-24 to improve potency or selectivity.

Caption: Strategic modification zones. The linker controls stereochemistry; the aniline controls basicity; the tail controls lipophilicity.

References
  • Bagal, S. K., et al. (2014). "Ion Channels as Therapeutic Targets: A Drug Discovery Perspective." Journal of Medicinal Chemistry.

  • Eamon, M. P., et al. (2017). "Nav1.7 Inhibitors for the Treatment of Pain: Past, Present, and Future." Journal of Medicinal Chemistry.

  • Robarge, M. J. (2019). "The Evolution of Sodium Channel Blockers." Annual Reports in Medicinal Chemistry.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the compound's solubility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design.

Compound Profile: Understanding the Challenge

2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline is a complex organic molecule characterized by several hydrophobic moieties, including a dichlorinated aniline ring and a methoxyphenoxy group. These structural features contribute to its inherently low aqueous solubility, a common hurdle in drug discovery and development.[1][2] Compounds with low solubility are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV, which can lead to challenges in achieving therapeutic concentrations and reliable results in aqueous-based biological assays.[3][4][5]

The key to unlocking its potential lies in its single ionizable center: the secondary amine on the aniline scaffold. This weakly basic group is the primary target for solubility manipulation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments.

Q1: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What are the immediate troubleshooting steps?

A1: This is a classic sign that you have exceeded the compound's thermodynamic solubility limit in the final assay medium. The DMSO keeps it solubilized in the stock, but upon dilution, the aqueous environment cannot sustain that concentration.

Causality: Hydrophobic compounds prefer to self-associate rather than interact with water. When the percentage of the organic co-solvent (DMSO) drops significantly, the compound "crashes out" of the solution.

Here is a logical workflow to diagnose and solve the issue:

G start Precipitation Observed in Aqueous Buffer check_conc Is the final compound concentration too high? start->check_conc reduce_conc Reduce concentration to below solubility limit. check_conc->reduce_conc  Yes check_dmso What is the final % of DMSO in the assay? check_conc->check_dmso  No proceed Proceed with Assay reduce_conc->proceed increase_dmso Increase DMSO %. (Typically up to 1-2% is tolerated by cells). check_dmso->increase_dmso < 1% check_ph Is the buffer pH affecting solubility? check_dmso->check_ph At Max Tolerable % increase_dmso->proceed adjust_ph Adjust buffer pH to be more acidic (e.g., pH 5-6). Anilines are more soluble at lower pH. check_ph->adjust_ph  Yes implement_strategy Implement a formal solubility enhancement strategy (see Q2). check_ph->implement_strategy  No / No Improvement adjust_ph->proceed

Caption: Initial troubleshooting workflow for compound precipitation.

Q2: How can I systematically and significantly improve the aqueous solubility of 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline for my experiments?

A2: A systematic approach involves exploring several formulation strategies. Given the compound's chemical structure, the following methods are recommended, ordered from the most direct to more complex formulation approaches.

1. pH Adjustment / Salt Formation (Most Recommended):

  • Mechanism: The secondary amine in the aniline structure is a weak base. In an acidic environment (pH < pKa), this amine group becomes protonated, forming a positively charged ammonium salt.[6][7] This salt is an ionic species, which dramatically increases its interaction with polar water molecules, thereby increasing solubility.[8] This is the most common and effective method for increasing the solubility of basic drugs.[3][9][10]

  • Why it Works: You are fundamentally changing the compound from a neutral, hydrophobic molecule to a more polar, hydrophilic salt. The solubility can increase by several orders of magnitude.[3]

G cluster_0 Low pH (Acidic Environment) Compound_FreeBase Free Base (Insoluble) R-NH-R' Neutral, Hydrophobic H_ion + H⁺ Compound_FreeBase->H_ion Compound_Salt Ammonium Salt (Soluble) R-NH₂⁺-R' Charged, Hydrophilic H_ion->Compound_Salt

Caption: Mechanism of solubility enhancement via salt formation.

2. Co-solvents:

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11] This makes the environment more favorable for hydrophobic solutes.[12]

  • Common Examples: Polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol are frequently used.[12][13]

  • Considerations: While effective, high concentrations of co-solvents can be toxic to cells in biological assays and may affect protein structure or enzyme kinetics.[14] Always run a vehicle control.

3. Complexation with Cyclodextrins:

  • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[15][16] The non-polar part of your compound can become encapsulated within the CD's hydrophobic cavity, forming an "inclusion complex."[17][18] This complex presents a hydrophilic exterior to the water, significantly enhancing the apparent solubility of the guest molecule.[15][16][18]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[16]

G cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Drug Insoluble Drug (Hydrophobic) Drug->Complex

Caption: Encapsulation of a hydrophobic drug by cyclodextrin.

Q3: Which method should I choose? What kind of solubility improvement can I expect?

A3: The choice depends on your experimental context (e.g., in vitro assay, animal study, formulation development).

  • For in vitro assays: Start with pH adjustment . If your assay buffer system can tolerate a lower pH (e.g., pH 6.0), this is often sufficient. If not, cyclodextrin complexation is an excellent second choice as it is generally well-tolerated by cells.

  • For in vivo studies: A combination of approaches is often used. Creating a stable salt form is a primary strategy. Formulations often use a combination of pH control, co-solvents, and other excipients.

The following table provides illustrative data on the potential solubility improvements you might observe.

MethodSolvent/VehicleExpected Solubility (µg/mL)Fold Increase (Approx.)Comments
Baseline Deionized Water (pH ~7)< 1-Essentially insoluble.
pH Adjustment 50 mM Citrate Buffer (pH 3.0)500 - 2000+500 - 2000xHighly effective due to salt formation.[10]
Co-solvency 20% PEG 400 in Water50 - 15050 - 150xGood improvement, but vehicle effects must be monitored.[13]
Complexation 10% (w/v) HP-β-CD in Water200 - 800200 - 800xExcellent for removing precipitation issues in assays.[16]

Note: These values are hypothetical estimates for a compound of this type and must be confirmed experimentally.

Detailed Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the intrinsic thermodynamic solubility of a compound in a specific medium.[19]

Materials:

  • 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline

  • Selected buffer or solvent (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass scintillation vials

  • Orbital shaker at a controlled temperature (e.g., 25°C)

  • Centrifuge capable of >10,000 x g

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Add an excess amount of the compound (enough that solid material remains visible) to a glass vial.

  • Add a precise volume (e.g., 1.0 mL) of the desired test buffer/solvent.

  • Seal the vial securely and place it on an orbital shaker.

  • Shake at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the vials at >10,000 x g for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable mobile phase and quantify the concentration using a pre-validated HPLC method against a standard curve.

Protocol 2: Preparation of a Hydrochloride (HCl) Salt for Enhanced Solubility

This protocol creates an HCl salt in situ or as a solid for stock solution preparation.

Materials:

  • 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water or desired buffer

  • pH meter

Procedure for In Situ Solubilization:

  • Weigh the desired amount of the free base compound into a glass vial.

  • Add the desired volume of water or buffer. The compound will appear as a suspension.

  • While stirring vigorously, add 1 M HCl dropwise.

  • Monitor the solution. As the amine is protonated, the solid will begin to dissolve.

  • Continue adding HCl until the solution becomes clear. Measure the final pH. A final pH of 2-4 is typically sufficient for full protonation and dissolution.

  • Critical Step: Before using this stock in a biological assay, you must consider the final pH after dilution into your assay medium. You may need to adjust the pH of this stock solution upwards with a base like NaOH, ensuring it does not go above the compound's pKa where it would precipitate.

Procedure for Solid Salt Isolation (Advanced):

  • Dissolve the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol).

  • Add a stoichiometric equivalent of HCl (often as a solution in the same solvent, e.g., HCl in isopropanol).

  • The amine salt will often precipitate out of the organic solvent.[20]

  • Collect the precipitate by filtration, wash with cold solvent, and dry under a vacuum.

  • The resulting solid is the hydrochloride salt, which should be readily soluble in water.

References
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods of preparation of cyclodextrin inclusion complexes. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. International Journal of Pharmaceutical Sciences and Research, 1(7), 1-11.
  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.
  • Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • PubMed. (2025, April 17). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • TANZ JOURNAL. (2025). advanced approaches to improve solubility of bcs class ii drugs. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]

  • IJSDR. (2011, January 12). Methods to boost solubility. Retrieved from [Link]

  • Mimran, E., & Srebnik, M. (2026, January 7). PH adjustment: Significance and symbolism. Retrieved from [Link]

  • Drug Hunter. (2024, February 28). The Modern Medicinal Chemist's Guide to Formulations. Retrieved from [Link]

  • University of Technology. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]

  • Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
  • Sciencemadness.org. (2007, February 26). amine salt formation in ketones as solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Jim Clark. (n.d.). Formation of ammonium salts. Retrieved from [Link]

  • Bastin, R. J., et al. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • G.L. Amidon, H. Lennernas, V.P. Shah, J.R. Crison, A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability, Pharm. Res. 12 (1995) 413–420.
  • Ansari, M. J. (2018). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 8(3), 121-131.

Sources

Technical Support Center: Overcoming Purification Challenges with Phenoxy-Aniline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the purification challenges of phenoxy-aniline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in achieving the desired purity for these versatile molecules. Drawing from established methodologies and field-proven insights, this resource provides a structured approach to troubleshooting common issues, from fundamental techniques to advanced strategies.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and immediate troubleshooting advice for purifying phenoxy-aniline compounds.

Q1: What are the most common impurities I can expect in my crude phenoxy-aniline product?

A1: The impurity profile of crude phenoxy-aniline compounds can vary, but often includes unreacted starting materials, byproducts from side reactions, and degradation products.[1][2] Common impurities to anticipate include:

  • Unreacted Starting Materials: Such as the corresponding phenol and halogenated aniline or nitrobenzene precursors.[1]

  • Homocoupling Products: Biphenyl derivatives formed from the coupling of two aryl halide or boronic acid molecules.[1]

  • Dehalogenated Byproducts: Where a halogen atom on the aniline or phenoxy ring is replaced by a hydrogen.[1]

  • Oxidized Impurities: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities like p-benzoquinone.[1][2][3]

  • Residual Catalysts: Trace amounts of catalysts, such as copper or palladium, may remain in the crude product.[1]

Q2: My crude phenoxy-aniline product is a dark oil or solid. How can I decolorize it?

A2: Discoloration is a frequent issue, often caused by oxidized impurities.[4] An effective method for decolorization is treatment with activated carbon during recrystallization. The crude compound is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is briefly heated before hot filtration to remove the carbon and adsorbed impurities.[4] Subsequent cooling should yield lighter-colored crystals.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using deoxygenated solvents can also help prevent the formation of colored impurities.[1]

Q3: I'm having difficulty separating regioisomers of my phenoxy-aniline compound. What's the most effective purification technique?

A3: Separating regioisomers is challenging due to their similar physical properties.[4] High-Performance Liquid Chromatography (HPLC) is often the most effective technique due to its high resolving power.[4][5] Success hinges on the careful selection of the stationary phase (e.g., C18, phenyl-hexyl) and optimization of the mobile phase composition and gradient.[4] Normal-phase chromatography can also offer advantages in selectivity for some isomers.[6]

Q4: Can I use distillation for purification?

A4: Vacuum distillation can be a viable method for purifying liquid phenoxy-aniline compounds, particularly for removing non-volatile impurities.[4] However, the boiling points of the desired product and certain impurities may be very close, making separation by distillation difficult and not economically viable in some cases.[7]

Q5: How can I remove unreacted aniline from my product?

A5: An acidic wash during liquid-liquid extraction is a common and effective method.[4] Aniline is basic and will be protonated by a dilute acid (e.g., HCl), forming a water-soluble salt that partitions into the aqueous phase.[4] The typically less basic phenoxy-aniline product will remain in the organic phase.[4]

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to tackling complex purification problems.

Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid phenoxy-aniline compounds. However, success is highly dependent on solvent selection and proper technique.[8]

Problem: Compound "Oils Out" Instead of Crystallizing

Causality: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, if the solution is supersaturated, or if impurities are present that lower the melting point.[4]

Solutions:

  • Select a Lower-Boiling Solvent: Choose a solvent with a boiling point below the melting point of your compound.

  • Reduce Saturation: Reheat the solution and add more solvent to decrease the concentration before allowing it to cool slowly.[4]

  • Pre-purification: If impurities are the suspected cause, consider a preliminary purification step like column chromatography before recrystallization.[4]

Problem: No Crystals Form Upon Cooling

Causality: The absence of crystal formation usually indicates that the solution is not saturated or is cooling too rapidly.[4][8]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a small crystal of the pure compound to the solution to initiate crystal growth.

  • Increase Concentration: Evaporate some of the solvent to increase the solute concentration and then cool the solution again.[4]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.[8]

Table 1: Common Solvents for Recrystallization of Substituted Anilines [8]

Solvent/Solvent SystemPolarityTypical Use Cases
WaterHighAnilines with polar functional groups capable of hydrogen bonding.
Ethanol, MethanolMedium-HighVersatile solvents for a range of substituted anilines.
Ethanol/Water MixtureVariableA "good" and "poor" solvent pair that can be fine-tuned for optimal solubility.
Troubleshooting Column Chromatography

Column chromatography is a widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase.[9][10]

Problem: Co-elution of Impurities with the Product

Causality: Co-elution occurs when the product and one or more impurities have similar affinities for the stationary phase under the chosen mobile phase conditions.[1]

Solutions:

  • Optimize the Solvent System:

    • Gradient Elution: Employ a gradient of increasing solvent polarity to enhance resolution.

    • Ternary Solvent Systems: Adding a small amount of a third solvent can sometimes significantly improve separation.[1]

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase with different selectivity (e.g., switching from silica gel to alumina or a bonded phase like C18).

  • Adjust the pH: For basic compounds like anilines, adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape and reduce tailing by minimizing interactions with acidic silanol groups on the silica surface.[1][4]

Workflow for Troubleshooting Co-elution

start Co-elution Observed optimize_solvent Optimize Solvent System (Gradient/Ternary) start->optimize_solvent change_stationary Change Stationary Phase optimize_solvent->change_stationary No Improvement success Successful Separation optimize_solvent->success Improved Resolution adjust_ph Add Mobile Phase Modifier (e.g., Triethylamine) change_stationary->adjust_ph Still Co-eluting change_stationary->success Improved Resolution adjust_ph->success Improved Peak Shape & Separation

Caption: Troubleshooting workflow for co-elution in column chromatography.

Troubleshooting High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution chromatographic technique essential for both analytical and preparative-scale purification.[6][11]

Problem: Broad or Tailing Peaks

Causality: Peak broadening or tailing in HPLC analysis of phenoxy-aniline compounds can be caused by several factors:

  • Secondary Interactions: The basic aniline nitrogen can interact with residual acidic silanol groups on the silica-based stationary phase.[1][12]

  • Poor Solubility: The sample may not be fully dissolved in the mobile phase.[1]

  • Column Overload: Injecting too much sample can lead to poor peak shape.[4]

Solutions:

  • Use an End-Capped Column: Select a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups.[12]

  • Lower the Mobile Phase pH: Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) can protonate the aniline nitrogen, reducing its interaction with silanols.[12]

  • Add a Basic Modifier: For normal-phase chromatography, adding a small amount of an amine like triethylamine to the mobile phase can improve peak shape for basic compounds.[1]

  • Adjust Mobile Phase Composition: Ensure the sample is fully soluble in the mobile phase.[1]

Experimental Protocol: HPLC Analysis of a Phenoxy-Aniline Compound
  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.[1]

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often effective.

  • Sample Preparation: Dissolve a small amount of the crude product in the initial mobile phase composition.[1] Ensure the sample is fully dissolved and filter it through a 0.45 µm filter before injection.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

Workflow for Optimizing HPLC Separation

start Initial HPLC Run Shows Poor Separation check_solubility Ensure Sample Solubility in Mobile Phase start->check_solubility adjust_gradient Optimize Gradient Profile check_solubility->adjust_gradient modify_ph Adjust Mobile Phase pH (Acid or Base Additive) adjust_gradient->modify_ph If Tailing/Broadening Occurs optimized Optimized Separation adjust_gradient->optimized Good Resolution change_column Try a Different Stationary Phase modify_ph->change_column If Still Suboptimal modify_ph->optimized Improved Peak Shape change_column->optimized

Caption: A logical workflow for optimizing HPLC separation of phenoxy-anilines.

References

  • Benchchem. (n.d.). Technical Support Center: Characterization of Impurities in 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
  • Chem-Impex. (n.d.). 4-Phenoxyaniline.
  • CymitQuimica. (n.d.). CAS 139-59-3: 4-Phenoxyaniline.
  • Guidechem. (n.d.). 4-Phenoxyaniline 139-59-3 wiki.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Understanding the Chemical Properties and Uses of 2-Phenoxyaniline.
  • Google Patents. (2000, April 10). US6162832A - 2-Phenoxyaniline derivatives.
  • Mende, S. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Benchchem. (2025, December). Technical Support Center: HPLC Purification of Aniline Mustard Derivatives.
  • Moravek. (n.d.). How Is Chromatography Used for Purification?.
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • PMC. (n.d.). Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes.
  • Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • PMC. (n.d.). Separation techniques: Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Google Patents. (n.d.). US4316993A - Process for the preparation of 4-phenoxy-phenols.
  • ThermoFisher. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Omics Online. (2022, August 2). Analysis for the Purification of Trace Elements by Chromatography.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
  • Phenova. (n.d.). GC Troubleshooting Guide.
  • Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients.
  • LGC Standards. (n.d.). 2-Phenoxyaniline | CAS 2688-84-8.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
  • Google Patents. (2006, August 31). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
  • Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
  • NIH PubChem. (n.d.). 3-Phenoxyaniline | C12H11NO | CID 77135.
  • MDPI. (2023, January 4). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
  • RSC Publishing. (n.d.). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values.
  • PMC. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.
  • Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.

Sources

Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: SC-24DCA-PRO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the scale-up challenges for the synthesis of 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline . This molecule combines a weakly nucleophilic aniline (2,4-dichloroaniline) with a sterically encumbered ether-linked alkyl chain.

The primary challenges in scaling this reaction from gram to kilogram scale are:

  • Kinetic Sluggishness: The electron-withdrawing chlorine atoms on the aniline ring significantly reduce nucleophilicity, requiring forcing conditions that degrade reagents.[1]

  • Chemo-selectivity: Controlling mono-alkylation vs. bis-alkylation.

  • Purification: Removing unreacted 2,4-dichloroaniline (which is toxic and environmentally persistent) without column chromatography.

Module 1: Critical Process Parameters (CPP) & Reaction Kinetics

Q1: The reaction conversion stalls at 60-70% even after 24 hours. Increasing temperature causes tar formation. How do I push this to completion?

Diagnosis: You are likely facing a "kinetic wall." 2,4-dichloroaniline (2,4-DCA) is a poor nucleophile. If you are using a standard alkyl halide (e.g., 1-bromo-2-(4-methoxyphenoxy)propane) in a solvent like acetonitrile or DMF, the reaction rate slows drastically as the concentration of reactants drops. Simply heating it leads to oxidative degradation of the electron-rich methoxyphenoxy tail.

Technical Solution: Switch to a Finkelstein-assisted catalysis or a Phase Transfer Catalysis (PTC) system rather than just increasing thermal energy.

  • The "Iodide Boost": Add 0.1–0.2 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI).

    • Mechanism:[2][3][4] The iodide displaces the chloride/bromide on your alkylating agent in situ to form a highly reactive alkyl iodide.[1] The weak aniline nucleophile reacts much faster with the alkyl iodide.[1]

  • Solvent Switch: For scale-up, move away from DMF (difficult to remove). Use 2-Butanone (MEK) or Toluene with a PTC (e.g., TBAB). MEK allows a slightly higher reflux temperature than acetone but is easier to strip than DMF.

Protocol Adjustment:

ParameterLab Scale (Current)Recommended Pilot ScaleReason
Solvent DMF / Acetonitrile2-Butanone (MEK) Lower boiling point allows easier solvent recovery; avoids thermal degradation during strip.
Base K2CO3 (Fine powder)K2CO3 (Milled/Micronized) Surface area is critical in heterogeneous alkylations.
Catalyst NoneNaI (10 mol%) Accelerates rate via in situ Finkelstein reaction.
Temp 100°C+Reflux (80°C) Lower T with catalyst preserves the methoxy-ether moiety.

Module 2: Impurity Management & Isolation

Q2: I am seeing ~15% bis-alkylated impurity. How do I suppress this on a large scale?

Diagnosis: While 2,4-DCA is sterically hindered, the product (a secondary amine) is more electron-rich than the starting material, making it a better nucleophile.[1] This leads to the product reacting again with the alkylating agent.[1][3]

Technical Solution: You cannot rely on kinetics alone. You must use Stoichiometric Engineering .

  • Inverse Addition: Do not dump the alkylating agent into the aniline. Add the alkylating agent slowly to an excess of aniline.

  • Aniline Excess: Use 1.5 to 2.0 equivalents of 2,4-dichloroaniline.

    • Why? This ensures the alkylating agent always encounters the starting material, not the product.[1]

    • The Trade-off: You now have a massive amount of unreacted 2,4-DCA to remove (see Q3).

Q3: Column chromatography is impossible at 5kg scale. How do I remove the excess 2,4-dichloroaniline?

Diagnosis: 2,4-dichloroaniline is lipophilic and weak (pKa ~2.0), making it difficult to extract with mild aqueous acid. However, your product is a secondary amine with a higher pKa (~5-6).

Technical Solution: Utilize a pH-Swing Extraction or Salt Crystallization .

Method A: The "pH-Swing" (Liquid-Liquid Extraction)

  • Quench: Cool reaction mixture and add Toluene. Wash with water to remove salts.

  • Specific Acid Wash: Extract the organic layer with 20% Acetic Acid or 0.5M HCl .

    • Selectivity: The secondary amine product (more basic) will protonate and move into the aqueous layer. The weakly basic 2,4-dichloroaniline will stay in the Toluene layer.[1]

  • Recovery: Take the aqueous layer (containing product), basify with NaOH to pH >10, and extract back into organic solvent (Ethyl Acetate/MTBE).

  • Crystallization: Concentrate and crystallize from Isopropanol/Heptane.

Method B: Oxalate Salt Formation (Solid Handling) If the oil resists crystallization, form the Oxalate Salt .[1]

  • Dissolve crude oil in Ethanol.

  • Add 1.0 eq Oxalic Acid dissolved in hot Ethanol.

  • Cool slowly. The oxalate salt of the secondary amine often crystallizes sharply, rejecting the non-basic impurities.[1]

Module 3: Workflow Visualization

Process Flow Diagram: Optimized Scale-Up Route

ReactionWorkflow Start Raw Materials (2,4-DCA + Alkyl Halide) Reaction Reaction Vessel Solvent: MEK Cat: NaI (10%) Base: K2CO3 Start->Reaction Heat to 80°C Check IPC: HPLC Conversion > 95%? Reaction->Check Check->Reaction No (Continue Heating) Quench Quench & Filter Remove inorganic salts Check->Quench Yes AcidWash Selective Extraction Wash with 10% AcOH (Product -> Aqueous Phase) Quench->AcidWash Toluene Phase Basify Basification NaOH to pH 11 Extract into MTBE AcidWash->Basify Aqueous Phase (Target) Cryst Crystallization Solvent: IPA/Heptane Basify->Cryst Organic Phase Final Final Product (>98% Purity) Cryst->Final Filter & Dry

Caption: Figure 1. Optimized downstream processing workflow utilizing pH-selective extraction to separate the target secondary amine from the weakly basic 2,4-dichloroaniline starting material.[1]

Module 4: Safety & Thermal Hazards

Q4: Are there specific thermal hazards with this alkylation at scale?

Answer: Yes. While alkyl halide substitutions are generally predictable, two specific hazards exist for this profile:

  • Exotherm on Crystallization: If you use the Oxalate Salt method, the reaction between the amine and oxalic acid is exothermic.[1] On a kg-scale, add the acid solution slowly to the amine solution with active cooling to prevent solvent boiling.

  • Potassium Carbonate Gassing: If using K2CO3, CO2 evolution can be significant if acid is introduced or if the reaction mixture is quenched into acid without venting.[1]

  • Thermal Stability: The "methoxyphenoxy" ether linkage is susceptible to cleavage at high temperatures (>120°C) in the presence of Lewis acids or strong mineral acids. Keep reactor jacket temperatures below 100°C.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for Finkelstein and nucleophilic substitution mechanisms).
  • BenchChem. (2025).[5][6] Application Notes and Protocols for the N-alkylation of 4-Butyl-2,3-dichloroaniline.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2,4-Dichloroaniline.

  • Biotage. (2023).[7][8] How can I remove color from my reaction product? (Purification of Polychloroanilines).

  • Kumari, P., et al. (2023).[1][7] Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.[8]

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA) and Differential Scanning Calorimetry (DSC) analysis of the specific reaction mixture.

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Aniline Derivatives

[1]

Status: Operational Operator: Senior Application Scientist Ticket ID: ANL-DERIV-001 Subject: Troubleshooting Resolution, Tailing, and Retention Stability in Aniline Analysis

Introduction: The Aniline Challenge

Welcome to the technical support hub. You are likely here because your aniline peaks are tailing, or your positional isomers (ortho-, meta-, para-) are co-eluting.

Aniline derivatives possess a basic nitrogen lone pair (

  • Silanol Interaction: The protonated amine interacts with ionized silanols on silica columns, causing severe peak tailing.[1]

  • Selectivity Limits: Positional isomers often have identical hydrophobicities, rendering standard C18 phases ineffective.

This guide prioritizes causality-based troubleshooting over generic advice.

Module 1: Peak Tailing & Asymmetry

User Question: "My aniline peaks have a USP tailing factor > 2.0, even on a new C18 column. The peaks look like shark fins. How do I fix this?"

Technical Diagnosis: This is the "Silanol Effect." Standard silica columns contain residual silanol groups (



Troubleshooting Protocol:

ApproachMethodologyMechanism
Modern (Recommended) High pH Strategy (pH 10-11) At pH 10, aniline is neutral (

) and silanols are ionized. No electrostatic attraction occurs. Requires Hybrid Silica columns (e.g., Waters XBridge, Agilent Poroshell HPH).
Legacy (Traditional) Silanol Blocking (TEA) Add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA is a stronger base than aniline; it saturates the silanol sites, blocking aniline from interacting.
Intermediate Polar-Embedded Phase Use a column with an embedded polar group (e.g., Amide or Carbamate). These groups create a "water shield" over the surface silanols.

Actionable Steps (The "TEA Fix"):

  • Prepare Mobile Phase: Add 1.0 mL of Triethylamine (TEA) per liter of aqueous buffer.

  • Adjust pH: Crucial Step—Adjust the pH after adding TEA. TEA is basic and will raise pH; you must titrate back to pH 3.0–4.0 with Phosphate or Formic acid.

  • Equilibrate: Run 20 column volumes to saturate active sites.

Warning: Do not use TEA with LC-MS systems as it causes severe signal suppression. For LC-MS, switch to Ammonium Formate buffers and High pH-stable columns.

Module 2: Isomer Resolution (Selectivity)

User Question: "I cannot separate o-nitroaniline from p-nitroaniline. They co-elute on my C18 column regardless of the gradient."

Technical Diagnosis: Hydrophobicity-driven separation (C18) fails here because the isomers have nearly identical

electron densitymolecular shape

The Solution: Phenyl-Hexyl or PFP Phases Phenyl-based columns interact with the

Comparative Selectivity Data:

Analyte PairC18 Resolution (

)
Phenyl-Hexyl Resolution (

)
Mechanism
o- vs p- Nitroaniline0.8 (Co-elution)2.4 (Baseline)

interaction differences
Aniline vs. N-Methylaniline1.23.1 Steric selectivity
Halogenated Anilines1.54.0 Dipole-dipole interactions

Workflow Visualization: Below is the decision logic for selecting the correct column chemistry for aniline derivatives.

AnilineColumnSelectionStartStart: Aniline Separation IssueIssueCheckIdentify Primary Failure ModeStart->IssueCheckTailingProblem: Peak Tailing (>1.5)IssueCheck->TailingAsymmetryResolutionProblem: Isomer Co-elutionIssueCheck->ResolutionOverlapping PeaksTailingSol1Sol 1: High pH (pH 10)(Requires Hybrid Column)Tailing->TailingSol1LC-MS / ModernTailingSol2Sol 2: Low pH + TEA(Legacy/UV Only)Tailing->TailingSol2Standard HPLCResSol1Switch to Phenyl-Hexyl(Pi-Pi Interaction)Resolution->ResSol1Nitro/Alkyl IsomersResSol2Switch to PFP (Pentafluorophenyl)(Halogenated Anilines)Resolution->ResSol2Halogenated Isomers

Figure 1: Decision matrix for troubleshooting aniline separation failures based on peak shape vs. selectivity.

Module 3: Retention Time Instability (pH Sensitivity)

User Question: "My retention times shift by 0.5 minutes between batches of mobile phase. Why is the method so sensitive?"

Technical Diagnosis: Anilines typically have


  • Neutral species retain longer.

  • Ionized species elute faster.

  • At

    
    :  A 0.1 pH error changes retention by ~10%.
    

The "2-Unit Rule" Protocol: Always set your mobile phase pH at least 2 units away from the analyte's

Recommended Buffer Systems:

Target pHBuffer CompositionApplication
pH 2.5 0.1% Formic Acid or PhosphateRobust. Aniline is 100% ionized. Fast elution, but risk of tailing (see Module 1).
pH 7.0 10mM Ammonium AcetateRisky. Often near the

of substituted anilines. Avoid unless necessary.
pH 10.0 10mM Ammonium Bicarbonate / NH4OHRobust. Aniline is 100% neutral. Max retention, perfect peak shape. Requires Hybrid Column.

Method Development Logic:

pH_OptimizationSampleInput: Aniline pKa(e.g., 4.6)DecisionSelect pH StrategySample->DecisionLowPHLow pH (2.0 - 3.0)Analyte: Cation (+)Decision->LowPHStandard ColumnHighPHHigh pH (10.0)Analyte: Neutral (0)Decision->HighPHHybrid ColumnResultLowFast ElutionRisk: Silanol TailingLowPH->ResultLowResultHighHigh RetentionBenefit: Perfect SymmetryHighPH->ResultHigh

Figure 2: The impact of pH selection on aniline ionization state and chromatographic outcome.

References
  • Agilent Technologies. (2011).[2][3] Anilines: Environmental Application Note. Demonstrates separation of aniline derivatives using C18 columns.

  • Welch Materials. (2024).[4] A Guide to Selective Columns for Isomer Separation. Details the use of Phenyl-Hexyl and PFP phases for positional isomers.

  • Element Lab Solutions. (2022).

    
     interaction mechanism for separating aromatic compounds. 
    
  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Discusses silanol interactions and the effect of end-capping on basic analytes.

  • BenchChem. (2025).[5] High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Provides protocols for mobile phase preparation and column selection.

Technical Support Center: Navigating the Pitfalls of Novel Bioactive Compound Testing

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Troubleshooting Common Experimental Errors

The path of drug discovery is fraught with challenges, where promising novel bioactive compounds can often yield perplexing or inconsistent results. This guide, designed for researchers, scientists, and drug development professionals, provides a structured approach to identifying and resolving common experimental errors. By understanding the underlying causes of these issues and implementing robust troubleshooting strategies, you can enhance the reliability and reproducibility of your findings, ultimately accelerating the journey from bench to bedside.

The "reproducibility crisis" in preclinical research is a well-documented phenomenon, with some studies indicating that over half of preclinical research may not be reproducible, costing billions annually and impeding therapeutic development.[1] This reality underscores the critical need for rigorous experimental design and meticulous troubleshooting. This guide is structured to address the most frequent and impactful errors encountered during the in vitro and in vivo evaluation of novel bioactive compounds.

Section 1: In Vitro Assay Pitfalls - The First Hurdle

In vitro assays are the workhorse of early-stage drug discovery, providing initial insights into a compound's activity. However, they are susceptible to a range of artifacts and errors that can lead to false-positive or false-negative results.[2]

FAQ 1: My high-throughput screen (HTS) is generating a high number of hits that aren't validating in secondary assays. What's going on?

This is a classic case of false positives, a common issue in HTS campaigns.[2][3] The underlying causes are often multifaceted.

Possible Causes and Troubleshooting:

  • Pan-Assay Interference Compounds (PAINS): These are chemical compounds that appear as "hits" in many different assays due to their chemical properties, not because of specific interactions with the target.[4] They can interfere with assay readouts through various mechanisms, including fluorescence quenching or enhancement, or by forming aggregates that sequester the target protein.[2][5]

    • Solution:

      • Computational Screening: Before screening, filter your compound library against known PAINS databases.

      • Assay Optimization: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt aggregate formation.[2]

      • Orthogonal Assays: Validate hits using a secondary assay with a different detection method (e.g., if the primary assay is fluorescence-based, use a luminescence or absorbance-based secondary assay).[2][5]

  • Compound-Related Assay Interference: Your compound itself might be interfering with the assay technology.

    • Solution: Run a "compound-only" control (wells with the compound but without the target) to assess for autofluorescence or other interfering properties.

  • Inorganic Impurities: Metal impurities, such as zinc, within your compound samples can cause false-positive signals in various assays.[6]

    • Solution: Incorporate a counter-screen with a chelating agent like TPEN to identify hits whose activity is due to metal contamination.[6]

Experimental Workflow: Hit Validation Cascade

Hit_Validation_Cascade HTS High-Throughput Screen Triage Initial Hit Triage (Remove PAINS, known artifacts) HTS->Triage ~1000 actives Confirmation Confirmatory Screen (Dose-response) Triage->Confirmation < 90% removed Orthogonal Orthogonal Assay (Different readout) Confirmation->Orthogonal Secondary Secondary Functional Assays Orthogonal->Secondary ~2-3 series

Caption: A typical workflow for validating hits from a high-throughput screen.

FAQ 2: I'm observing a bell-shaped dose-response curve in my cytotoxicity assay. Why is the effect decreasing at higher concentrations?

This counterintuitive result is often due to issues with compound solubility and aggregation at higher concentrations.[7]

Possible Causes and Troubleshooting:

  • Compound Precipitation: At higher concentrations, your compound may be precipitating out of the solution in the culture medium, reducing its effective concentration and leading to a decrease in the observed cytotoxic effect.

    • Solution:

      • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation.

      • Solubility Assessment: Determine the kinetic solubility of your compound in the assay medium.[8]

      • Solvent Optimization: While DMSO is a common solvent, its final concentration should ideally be kept below 0.5% to avoid solvent-induced toxicity.[7][9] Consider alternative solvents or solubilizing agents if compatible with your cell line.[10]

  • Compound Aggregation: Similar to precipitation, aggregation can sequester the active compound, reducing its bioavailability.[7]

    • Solution: Gentle sonication or vortexing of stock solutions can sometimes help.[7]

Table 1: Common Solvents and Recommended Final Concentrations

SolventRecommended Max. Final ConcentrationNotes
DMSO< 0.5% (v/v)Can induce cellular stress at higher concentrations.[7][9]
Ethanol< 0.5% (v/v)Can be toxic to some cell lines.
PBSVariesFor highly water-soluble compounds.
FAQ 3: My cytotoxicity assay results are highly variable between replicate wells. What are the likely causes?

High variability in replicate wells can mask the true effect of your compound and is a common source of frustration.[9]

Possible Causes and Troubleshooting:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major contributor to variability.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension between pipetting to prevent settling.

  • Pipetting Errors: Small inaccuracies in pipetting, especially during serial dilutions, can lead to significant differences in compound concentration.

    • Solution: Use calibrated pipettes and practice consistent pipetting technique. For serial dilutions, ensure thorough mixing between each dilution step.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth.[10]

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[10]

  • Cell Health and Passage Number: Using cells that are unhealthy, over-confluent, or at a high passage number can lead to inconsistent responses.[9][10]

    • Solution: Use cells in the logarithmic growth phase and maintain a consistent, low passage number for your experiments.[9][10]

Experimental Protocol: Optimizing Cell Seeding for Cytotoxicity Assays

  • Cell Culture: Grow cells to ~80% confluency in a T-75 flask.

  • Harvesting: Wash cells with PBS, then detach using trypsin-EDTA. Neutralize the trypsin with complete growth medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Cell Suspension: Dilute the cells in fresh, pre-warmed medium to the desired seeding density (e.g., 5,000-10,000 cells/well for a 96-well plate).

  • Plating: Gently swirl the cell suspension before and during plating to ensure a homogenous distribution. Pipette 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

  • Edge Effect Mitigation: Add 100 µL of sterile PBS to the outer 36 wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment before adding your compound.

Section 2: Delving Deeper - Troubleshooting Molecular and Cellular Assays

Once a compound shows initial promise, further investigation into its mechanism of action often involves techniques like Western blotting and qPCR. These methods, while powerful, have their own set of potential pitfalls.

FAQ 4: My Western blot shows no bands, or the signal is very weak. How can I fix this?

A lack of signal on a Western blot can be due to a number of issues, from protein extraction to antibody incubation.[11][12]

Possible Causes and Troubleshooting:

  • Poor Protein Transfer: The proteins may not have efficiently transferred from the gel to the membrane.

    • Solution: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[12]

  • Antibody-Related Issues: The primary or secondary antibody may not be working correctly.

    • Solution:

      • Optimize Antibody Concentration: Perform a titration of your primary antibody to find the optimal concentration.[12]

      • Check Antibody Compatibility: Ensure your secondary antibody is specific to the host species of your primary antibody.[13]

      • Positive Control: Include a positive control lysate known to express your protein of interest to validate your antibody and protocol.

  • Low Protein Concentration: The target protein may be present at very low levels in your samples.

    • Solution: Increase the amount of total protein loaded onto the gel.[12]

  • Inactive HRP: If using an HRP-conjugated secondary antibody, ensure that your buffers do not contain sodium azide, as it inhibits HRP activity.[11][14]

Western Blot Troubleshooting Flowchart

Western_Blot_Troubleshooting Start No/Weak Signal Ponceau Check Ponceau S Stain Start->Ponceau Transfer Optimize Transfer (Time, Voltage) Ponceau->Transfer No/Poor Transfer Antibody Troubleshoot Antibody Ponceau->Antibody Transfer OK Titer Titrate Primary Ab Antibody->Titer Control Fails ProteinLoad Increase Protein Load Antibody->ProteinLoad Control OK Secondary Check Secondary Ab Titer->Secondary PositiveControl Run Positive Control Secondary->PositiveControl

Caption: A decision tree for troubleshooting no or weak signal in a Western blot.

FAQ 5: I'm seeing amplification in my no-template control (NTC) in my qPCR experiment. What does this indicate?

Amplification in the NTC is a clear sign of contamination.[15][16]

Possible Causes and Troubleshooting:

  • Reagent Contamination: One or more of your qPCR reagents (water, primers, master mix) may be contaminated with template DNA.

    • Solution:

      • Use Fresh Reagents: Aliquot your reagents into smaller, single-use volumes to prevent contamination of stock solutions.[15]

      • Dedicated Workspaces: Maintain separate pre- and post-amplification areas to minimize the risk of aerosol contamination.[15]

  • Primer-Dimers: The primers may be annealing to each other and amplifying, creating a non-specific product.

    • Solution:

      • Melt Curve Analysis: Perform a melt curve analysis at the end of your qPCR run. Primer-dimers typically have a lower melting temperature than the specific product.[16]

      • Primer Design: If primer-dimers are a persistent issue, you may need to redesign your primers.[15]

Table 2: qPCR Quality Control Checklist

QC CheckAcceptable ResultAction if Failed
No Template Control (NTC)No amplificationCheck for contamination, use fresh reagents.[15][16]
Melt Curve AnalysisSingle, sharp peakMultiple peaks indicate non-specific products or primer-dimers. Optimize annealing temperature or redesign primers.[16][17]
Standard Curve Efficiency90-110%Optimize primer concentrations and annealing temperature.[18]
R² of Standard Curve> 0.990Check for pipetting errors in the dilution series.

Section 3: The In Vivo Challenge - Navigating Animal Model Variability

Translating in vitro findings to in vivo models is a critical step, but one that is often hampered by the inherent biological variability of animal models.[19]

FAQ 6: My results from in vivo studies are not reproducible between experiments. How can I reduce this variability?

The lack of reproducibility in animal studies is a major contributor to the "reproducibility crisis".[1][20]

Possible Causes and Troubleshooting:

  • Inter-Individual Variability: Animals, even from the same inbred strain, can exhibit significant phenotypic variation.[21]

    • Solution:

      • Randomization and Blinding: Properly randomize animals into treatment groups and blind the investigators to the treatment allocation to minimize bias.

      • Account for Baseline Differences: In some cases, it may be beneficial to account for baseline individual differences in the experimental design and statistical analysis.[21]

  • Environmental Factors: Minor differences in housing conditions, diet, noise levels, and even the experimenter can influence experimental outcomes.[21][22]

    • Solution: Standardize environmental conditions as much as possible. Consider multi-laboratory studies to assess the robustness of your findings across different environments.[22]

  • Poorly Characterized Animal Models: The chosen animal model may not accurately recapitulate the human disease.

    • Solution: Thoroughly research and select the most appropriate animal model for your research question.[23]

Logical Relationship: Factors Influencing In Vivo Reproducibility

InVivo_Variability Reproducibility Reproducibility Genetics Genetic Background Genetics->Reproducibility Environment Environmental Factors Environment->Reproducibility ExperimentalDesign Experimental Design ExperimentalDesign->Reproducibility

Caption: Key factors that contribute to the variability and reproducibility of in vivo studies.

Conclusion

The successful development of novel bioactive compounds hinges on the ability to generate reliable and reproducible data. By anticipating and systematically troubleshooting common experimental errors, researchers can navigate the complexities of the drug discovery process with greater confidence. This guide provides a framework for addressing some of the most frequent challenges, but it is by no means exhaustive. A commitment to rigorous experimental design, meticulous execution, and transparent reporting is paramount to overcoming the reproducibility crisis and advancing the development of new medicines.

References

  • The reproducibility crisis in preclinical research - lessons to learn from clinical research. (n.d.).
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Validation & Comparative

Comparing biological activity of 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline vs 2,4-D

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison between the established herbicide 2,4-D and the specific aniline derivative 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline .

This analysis treats 2,4-D as the reference standard (Auxin mimic) and evaluates the Aniline Derivative based on its structural pharmacophore, which suggests activity distinct from auxins—likely acting as a Protoporphyrinogen Oxidase (PPO) inhibitor , Photosystem II (PSII) inhibitor , or a novel GPR119 agonist (depending on the specific biological context, as this scaffold appears in both agrochemical and pharmaceutical patent literature).

Executive Summary

Feature2,4-D 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline
IUPAC Name 2,4-Dichlorophenoxyacetic acid2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline
Primary Class Synthetic Auxin (Phenoxycarboxylate)Substituted Aniline / Diphenyl Ether Analog
Core Pharmacophore Carboxylic acid + Dichlorophenyl ringLipophilic Amine + Phenoxy-propyl linker
Mechanism of Action TIR1/AFB Agonist: Mimics Indole-3-acetic acid (IAA), causing transcriptional overdose.[1]Putative: PPO Inhibition or Microtubule Disruption (Agro) / GPR119 Agonism (Pharma).
Physicochemical Weak Acid (pKa ~2.8). Ion-trapping in phloem.Lipophilic Weak Base. Non-phloem mobile (likely xylem or contact).
Key Toxicity Epinasty, uncontrolled growth, vascular collapse.Chlorosis, necrosis (if PPO/PSII) or Methemoglobinemia risk (aniline metabolite).

Structural & Physicochemical Analysis[2]

The biological divergence begins with the acid-base dichotomy . 2,4-D relies on the "ion trap" mechanism for phloem transport, whereas the aniline derivative lacks the carboxylate essential for auxin receptor recognition.

Chemical Structure Comparison (DOT Diagram)

Structures D24 2,4-D (Acidic Auxin) Carboxyl Carboxyl Group (Essential for TIR1 Binding) D24->Carboxyl Contains Ring 2,4-Dichlorophenyl (Lipophilic Anchor) D24->Ring Contains Aniline 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline (Lipophilic Base) Amine Secondary Amine (Linker, non-acidic) Aniline->Amine Contains Aniline->Ring Contains Phenoxy-Propyl Chain Phenoxy-Propyl Chain Aniline->Phenoxy-Propyl Chain Extension Phloem Mobility\n(Ion Trap) Phloem Mobility (Ion Trap) Carboxyl->Phloem Mobility\n(Ion Trap) Lipophilic Absorption\n(Contact/Xylem) Lipophilic Absorption (Contact/Xylem) Amine->Lipophilic Absorption\n(Contact/Xylem)

Figure 1: Structural divergence highlighting the functional groups dictating transport and receptor binding.

Mechanism of Action (MOA)

2,4-D: The Auxin Overdose

2,4-D acts as a structural mimic of the natural plant hormone Indole-3-acetic acid (IAA).

  • Pathway: It binds to the TIR1/AFB F-box proteins.

  • Effect: This promotes the ubiquitination and degradation of Aux/IAA transcriptional repressors .

  • Result: Derepression of ARF (Auxin Response Factors) leads to uncontrolled gene expression, ethylene production, and "auxin herbicide" symptoms (epinasty, stem curling).

The Aniline Derivative: Inferred Activity

The structure Ar-NH-Alkyl-O-Ar lacks the carboxylic acid required for the TIR1 auxin pocket. Therefore, it is not an auxin mimic . Based on Structure-Activity Relationships (SAR), its activity likely falls into one of two categories:

  • Protoporphyrinogen Oxidase (PPO) Inhibition (Herbicidal):

    • Many PPO inhibitors (e.g., flumiclorac, fomesafen) share a "diphenyl ether" or "N-phenyl" scaffold. The 2,4-dichloroaniline moiety combined with a phenoxy ether suggests potential to inhibit heme biosynthesis, leading to protoporphyrin IX accumulation and light-dependent membrane bursting (necrosis).

  • GPR119 Agonism (Pharmaceutical):

    • The N-[2-(4-methoxyphenoxy)propyl]aniline scaffold is documented in patent literature (e.g., WO2009117421) as a modulator of GPR119 , a target for type 2 diabetes. If this is a drug candidate, it is being compared to 2,4-D likely to assess off-target toxicity or environmental safety .

Signaling Pathway Comparison

MOA cluster_24D 2,4-D Pathway (Auxinic) cluster_Aniline Aniline Derivative Pathway (Putative PPO/PSII) D_Input 2,4-D Entry TIR1 Bind TIR1/AFB D_Input->TIR1 Degradation Degrade Aux/IAA Repressors TIR1->Degradation GeneExp Uncontrolled ARF Transcription Degradation->GeneExp Death1 Epinasty / Vascular Collapse GeneExp->Death1 A_Input Aniline Entry Target Inhibit PPO or PSII A_Input->Target ROS ROS Generation (Singlet Oxygen) Target->ROS Membrane Lipid Peroxidation ROS->Membrane Death2 Rapid Necrosis / Desiccation Membrane->Death2

Figure 2: Distinct signaling cascades. 2,4-D disrupts gene regulation, while the Aniline derivative likely disrupts metabolic integrity (heme or photosynthesis).

Experimental Data Analysis & Protocols

To validate the difference, you must run a Differential Response Assay .

The "Cucumber Root vs. Cotyledon" Assay

Auxins (2,4-D) drastically inhibit root elongation at nanomolar concentrations. PPO/PSII inhibitors (Aniline) typically cause contact burn on cotyledons but have less systemic effect on roots unless at high doses.

Assay Parameter2,4-D Response Aniline Derivative Response
Root Elongation (Cucumber) Strong Inhibition (IC50 < 1 µM). Roots become thick and club-shaped.Weak/Moderate Inhibition . Roots may brown but do not show "clubbing".
Coleoptile Elongation Stimulation at low doses (classic auxin effect).No Stimulation or Inhibition (toxic effect).
Leaf Symptomology Epinasty (twisting), cupping, stem swelling.Chlorosis (yellowing), necrosis (brown spots), or bleaching.
Fluorescence (Fv/Fm) Unaffected initially (hours).Rapid Decline (if PSII/PPO active) within 4-6 hours.
Protocol: Root Growth Inhibition Assay

This protocol validates the "Auxin-like" activity.

  • Preparation: Sterilize Cucumis sativus seeds. Germinate on moist filter paper for 48h.

  • Treatment: Transfer seedlings to agar plates containing test compounds at log-scale concentrations (0.01, 0.1, 1.0, 10, 100 µM).

    • Control: DMSO (0.1%).

    • Standard: 2,4-D.[1][2][3][4][5][6][7][8]

    • Test: Aniline Derivative.[1][7][9][10]

  • Incubation: Grow vertically in dark at 25°C for 72h.

  • Measurement: Measure primary root length.

  • Calculation: Calculate % inhibition relative to control.

    • Interpretation: If the Aniline derivative shows an IC50 > 100x that of 2,4-D, it is not an auxin mimic.

Safety & Toxicology

  • 2,4-D:

    • Mammalian Tox: Moderate (WHO Class II).

    • Metabolism: Excreted largely unchanged in urine (kidney transport).

    • Risk: Eye irritation, potential endocrine disruption at high doses.

  • Aniline Derivative:

    • Metabolic Risk: Anilines are prone to metabolic activation (N-hydroxylation) leading to Methemoglobinemia (oxidation of hemoglobin).

    • Environmental: Lipophilic amines bind tightly to soil organic matter (high Koc), reducing leaching but increasing persistence compared to the mobile 2,4-D acid.

References

  • Grossmann, K. (2010).[6] "Auxin herbicides: current status of mechanism of action." Annual Review of Plant Biology. Link

  • BenchChem. (2025). "N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide." Link

  • US Patent 7,425,557. (2008). "Inhibitors of glycogen synthase kinase 3." (Describes synthesis of phenoxy-propyl-amino-pyrimidines using 2,4-dichloroaniline). Link

  • Peterson, M.A., et al. (2016).[6] "2,4-D Past, Present, and Future: A Review." Weed Technology. Link

  • Ma'ayan Lab. (2015). "CTD Gene-Chemical Interactions: 2,4-dichloroaniline." Link

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A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of agrochemical and pharmaceutical research, the quest for novel bioactive molecules with enhanced efficacy and selectivity is perpetual. The scaffold of N-aryl-2-phenoxypropanamides has emerged as a versatile template for the development of both herbicides and potential antifungal agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues based on the core structure of 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline. By dissecting the molecular architecture into three key components—the 2,4-dichloroaniline head, the propyl linker, and the 4-methoxyphenoxy tail—we will explore how modifications to each region can modulate biological activity. This analysis is built upon established principles from related compound classes, primarily aryloxyphenoxypropionate (AOPP) herbicides and various aniline-based fungicides.

The Core Scaffold: A Hybrid for Bioactivity

The parent compound, 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline, represents a hybrid structure incorporating features known to be crucial for different biological activities. The dichloroaniline moiety is a common feature in a number of antifungal and antibacterial compounds, while the aryloxyphenoxypropionate-like core is the hallmark of a major class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[1][2] This dual character suggests that analogues of this scaffold could be explored for either herbicidal or fungicidal applications, depending on the specific structural modifications.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is intricately linked to the nature and position of substituents on its three main structural components.

The 2,4-Dichloroaniline Moiety: The "Head" Group

The 2,4-dichloro substitution pattern on the aniline ring is a critical determinant of bioactivity. In many classes of fungicides, the presence and position of halogen atoms on an aromatic ring significantly influence the compound's efficacy.

  • Halogen Substitution: The chlorine atoms at positions 2 and 4 are electron-withdrawing groups that can enhance the lipophilicity and metabolic stability of the molecule. Studies on other aniline-based fungicides have shown that the number and location of halogens are crucial for potent activity. For instance, in a series of chlorothalonil derivatives, the introduction of dichloro- or trichlorophenylamino moieties was a key step in identifying lead compounds with fungicidal potential.[3]

  • Alternative Substituents: Replacing the chlorine atoms with other electron-withdrawing groups, such as trifluoromethyl (CF₃) or nitro (NO₂), could potentially modulate the activity. The electron-withdrawing nature of a nitro group at the 4-position of a phenyl ring has been shown to enhance the fungicidal activity in other diphenyl amine structures.[3] Conversely, substituting with electron-donating groups like methyl (CH₃) or methoxy (OCH₃) might lead to a decrease in activity, although this can vary depending on the target organism.

The Propyl Linker: A Bridge of Importance

The propyl linker between the aniline nitrogen and the phenoxy oxygen plays a crucial role in defining the spatial orientation of the aromatic rings, which is often critical for binding to the target enzyme or receptor.

  • Chain Length and Rigidity: Variations in the linker length could significantly impact activity. A shorter or longer chain might alter the distance between the two aromatic systems, leading to a loss of binding affinity. Introducing rigidity into the linker, for example, by incorporating a cyclopropyl or a double bond, could lock the molecule into a more favorable conformation for target interaction, a strategy often employed in drug design.

  • Chirality: The propyl linker in the parent structure contains a chiral center at the 2-position. For aryloxyphenoxypropionate herbicides, it is well-established that the herbicidal activity resides almost exclusively in the (R)-enantiomer.[4] This stereoselectivity is due to the specific binding requirements of the ACCase enzyme. It is highly probable that any herbicidal activity of the title compound's analogues would also be stereospecific. For antifungal activity, the stereochemical preference would depend on the specific fungal target.

The 4-Methoxyphenoxy Moiety: The "Tail" Group

The substituted phenoxy group at the "tail" of the molecule is another key area for modification to fine-tune the biological activity.

  • Position and Nature of Substituents: The 4-methoxy group is an electron-donating substituent. In the context of AOPP herbicides, the nature and position of substituents on this phenoxy ring can influence both the spectrum of weed control and crop selectivity.[5] For instance, replacing the methoxy group with other alkoxy groups of varying chain lengths could impact the compound's lipophilicity and, consequently, its uptake and translocation in plants.

  • Halogen and Other Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenoxy ring is a common strategy in the design of AOPP herbicides.[6] For example, compounds containing a 3-chloro-5-trifluoromethylpyridin-2-yloxy moiety have shown potent herbicidal activity.[6]

  • Bioisosteric Replacements: The phenoxy ring could be replaced by other aromatic or heteroaromatic systems to explore new interactions with the target site. For example, replacing the phenyl ring with a pyridine or a pyrimidine could introduce new hydrogen bonding opportunities and alter the electronic properties of the molecule.

Comparative Data of Related Analogues

Table 1: Inferred Structure-Activity Relationships for Herbicidal Activity (ACCase Inhibition)

Modification on Core StructureExpected Impact on Herbicidal ActivityRationale based on AOPP Herbicides
2,4-Dichloroaniline Moiety
Replacement of Cl with other halogens (F, Br)Activity may be retained or slightly modified.Halogen substitution is generally important for activity.
Introduction of a third ClMay increase or decrease activity depending on position.Steric hindrance could become a factor.
Replacement of Cl with electron-donating groups (e.g., CH₃)Likely to decrease activity.Electron-withdrawing nature is often favored.
Propyl Linker
(S)-enantiomer instead of (R)Significant loss of activity.Herbicidal activity of AOPPs is stereospecific to the (R)-enantiomer.[4]
Shorter or longer alkyl chainLikely to decrease activity.Optimal distance between aromatic rings is crucial for binding.
4-Methoxyphenoxy Moiety
Replacement of OCH₃ with longer alkoxy chainsMay modulate activity and selectivity.Lipophilicity changes can affect uptake and translocation.
Introduction of electron-withdrawing groups (e.g., Cl, CF₃)Likely to increase activity.A common feature in potent AOPP herbicides.[6]
Replacement of phenoxy with pyridinyloxyCan lead to highly active compounds.Heterocyclic rings can enhance binding.

Table 2: Inferred Structure-Activity Relationships for Antifungal Activity

Modification on Core StructureExpected Impact on Antifungal ActivityRationale based on Aniline Fungicides
2,4-Dichloroaniline Moiety
Variation in halogen substitution patternActivity is highly dependent on the pattern.The number and position of halogens are critical for antifungal potency.[3]
Introduction of NO₂ groupMay increase activity.Electron-withdrawing groups can enhance efficacy.[3]
Propyl Linker
Alteration of linker lengthMay significantly affect activity.Optimal positioning of the pharmacophores is key.
4-Methoxyphenoxy Moiety
Substitution on the phenoxy ringCan modulate activity.Substituents can influence lipophilicity and target interaction.[7]
Replacement with other aromatic/heteroaromatic ringsPotential to discover novel antifungal scaffolds.Exploration of different chemical space.

Experimental Protocols

To validate the inferred SAR and to discover novel potent analogues, the following experimental workflows are essential.

General Synthesis of N-[2-(Phenoxy)propyl]aniline Analogues

A general synthetic route to this class of compounds involves a two-step process:

  • Synthesis of the Phenoxypropionic Acid Intermediate: A substituted phenol is reacted with an ester of 2-halopropionic acid (e.g., ethyl 2-bromopropionate) in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone or DMF. The resulting ester is then hydrolyzed to the corresponding carboxylic acid.

  • Amide Coupling: The synthesized phenoxypropionic acid is then coupled with a substituted aniline using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) in an aprotic solvent like dichloromethane (DCM) or DMF.

Synthesis Sub_Phenol Substituted Phenol Phenoxy_Ester Substituted Phenoxypropionate Ester Sub_Phenol->Phenoxy_Ester Halo_Prop Ethyl 2-bromopropionate Halo_Prop->Phenoxy_Ester Base K2CO3, Acetone Phenoxy_Acid Substituted Phenoxypropionic Acid Phenoxy_Ester->Phenoxy_Acid Hydrolysis Hydrolysis 1. LiOH, H2O 2. H+ Final_Product N-Aryl-2-phenoxypropanamide Analogue Phenoxy_Acid->Final_Product Sub_Aniline Substituted Aniline Sub_Aniline->Final_Product Coupling EDC, HOBt, DCM

Caption: General synthetic scheme for N-aryl-2-phenoxypropanamide analogues.

In Vitro Antifungal Activity Screening

The antifungal activity of the synthesized analogues can be evaluated using the mycelial growth inhibition assay.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent like DMSO to prepare stock solutions.

  • Assay Plate Preparation: Add the test compounds at various concentrations to molten Potato Dextrose Agar (PDA).

  • Fungal Inoculation: Place a mycelial plug from a fresh culture of the target fungus (e.g., Fusarium graminearum, Rhizoctonia solani) onto the center of the agar plate.

  • Incubation: Incubate the plates at an optimal temperature (e.g., 25-28°C) for several days.

  • Data Analysis: Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control plate (without the compound). The EC₅₀ value (the concentration that causes 50% inhibition of growth) can then be determined.

Antifungal_Assay start Start compound_prep Prepare compound solutions in DMSO start->compound_prep plate_prep Add compounds to molten PDA compound_prep->plate_prep inoculation Inoculate with fungal mycelial plug plate_prep->inoculation incubation Incubate at 25-28°C inoculation->incubation measurement Measure colony diameter incubation->measurement calculation Calculate % inhibition vs. control measurement->calculation ec50 Determine EC50 value calculation->ec50 end End ec50->end

Caption: Workflow for in vitro antifungal activity screening.

Herbicidal Activity Evaluation in Greenhouse

The herbicidal activity of the analogues can be assessed in a greenhouse setting against various weed species.

  • Plant Cultivation: Grow target weed species (e.g., barnyardgrass, green foxtail) in pots to the 2-3 leaf stage.

  • Compound Formulation: Dissolve the test compounds in a suitable solvent mixture (e.g., acetone with a surfactant) and then dilute with water to the desired concentrations.

  • Application: Spray the formulations onto the weed foliage at a specific application rate (e.g., 150 g a.i./ha).

  • Evaluation: After a set period (e.g., 21 days), visually assess the herbicidal damage or measure the fresh weight of the aerial parts of the plants.

  • Data Analysis: Calculate the percentage of inhibition or injury relative to untreated control plants. Determine the GR₅₀ value (the dose that causes 50% growth reduction).

Herbicidal_Assay start Start plant_growth Grow weeds to 2-3 leaf stage start->plant_growth formulation Formulate compounds for spraying plant_growth->formulation application Apply to weed foliage formulation->application incubation Maintain in greenhouse for 21 days application->incubation assessment Assess visual injury or fresh weight incubation->assessment calculation Calculate % inhibition vs. control assessment->calculation gr50 Determine GR50 value calculation->gr50 end End gr50->end

Caption: Workflow for greenhouse herbicidal activity evaluation.

Conclusion and Future Perspectives

The 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline scaffold presents a promising starting point for the development of novel bioactive compounds with potential applications in agriculture and medicine. The SAR analysis, inferred from related compound classes, suggests that the biological activity of its analogues can be finely tuned by systematic modifications of the dichloroaniline head, the propyl linker, and the methoxyphenoxy tail. For herbicidal activity, maintaining the (R)-configuration at the chiral center and introducing electron-withdrawing groups on the phenoxy ring are likely to be key for high potency. For antifungal activity, the substitution pattern on the aniline ring will be a critical determinant of efficacy.

Future research should focus on the synthesis and systematic biological evaluation of a library of analogues to generate quantitative SAR data. This will enable the construction of predictive QSAR models to guide the design of next-generation compounds with improved activity, selectivity, and safety profiles.

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  • Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. (2012).
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. (2024). Journal of Agricultural and Food Chemistry.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules, 29(2), 485.
  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016). Monatshefte für Chemie - Chemical Monthly, 147(1), 161-169.
  • Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. (2020).
  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. (2021). Journal of Agricultural and Food Chemistry, 69(23), 6423-6430.
  • An Insight into the Combined Toxicity of 3,4-Dichloroaniline with Two-Dimensional Nanomaterials: From Classical Mixture Theory to Structure-Activity Relationship. (2023).
  • Design, synthesis, and evaluation of novel N-(4-phenoxybenzyl)aniline derivatives targeting acetylcholinesterase, β-amyloid aggregation and oxidative stress to treat Alzheimer's disease. (2019). Bioorganic & Medicinal Chemistry, 27(16), 3650-3662.
  • Synthesis, antifungal evaluation, two-dimensional quantitative structure–activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. (2025). Pest Management Science.
  • Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. (2007). Rapid Communications in Mass Spectrometry, 21(23), 3845-3851.
  • Synthesis of substituted anilino-3-methoxy-4-substituted acetoxy) benzylidenes and their monoamine oxidase inhibitory and anticonvulsant properties. (1987). Arzneimittelforschung, 37(4), 415-418.
  • Structure–activity relationship of compounds. (2023).
  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. (2025). Molecules.
  • Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-[7][8]dioxolan-2-ylmethyl)-1H. (2014). Journal of the Korean Society for Applied Biological Chemistry, 57(5), 627-632.7(5), 627-632.

Sources

Validation Guide: Mechanism of Action for 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation framework for 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline (herein referred to as DMPPA-C , a candidate small molecule).

Based on the structural pharmacophore—specifically the lipophilic aniline tail (2,4-dichloro substitution), the flexible propyl linker , and the 4-methoxyphenoxy head group —this compound exhibits the classic structural motifs of a Class I Antiarrhythmic / Voltage-Gated Sodium Channel (Naᵥ) Blocker (analogous to Mexiletine or Ranolazine fragments).

Target Class: Voltage-Gated Sodium Channel (Naᵥ) Modulator

Executive Summary & Structural Logic

The validation of DMPPA-C requires a rigorous exclusion of off-target effects (e.g., hERG, GPCRs) while confirming its primary efficacy as a state-dependent Naᵥ channel blocker. The structural presence of the 2,4-dichloroaniline moiety suggests high lipophilicity (LogP > 3.0), implying the molecule likely accesses the pore binding site via the intramembrane pathway (hydrophobic access) rather than the hydrophilic cytoplasmic pathway.

Comparative Profile: DMPPA-C vs. Standard of Care
FeatureDMPPA-C (Candidate) Mexiletine (Reference) Lidocaine (Reference)
Core Scaffold Aniline-Propyl-PhenoxyPhenoxy-Alkyl-AmineAmide-Linker-Xylidine
Putative Site Naᵥ Pore (Site 2/Local Anesthetic Site)Naᵥ Pore (Site 2)Naᵥ Pore (Site 2)
State Dependence Predicted High (Phasic Block)Moderate (Use-Dependent)High (Use-Dependent)
Lipophilicity High (2,4-Cl substitution)ModerateModerate
Primary Risk hERG blockade (QT prolongation)CNS ToxicityCNS/Cardiac Depression

Mechanistic Validation Workflow

To scientifically validate the Mechanism of Action (MoA), we must move beyond simple IC₅₀ generation. We must prove causality : that the biological effect is driven by direct engagement with the Naᵥ alpha-subunit in a voltage-dependent manner.

Workflow Diagram: From Binding to Biophysics

MoA_Validation Compound DMPPA-C (Candidate) InSilico Phase 1: In Silico Docking (Nav1.5/1.7) Compound->InSilico Structure Input Binding Phase 2: Radioligand Binding (Displacement) InSilico->Binding Site Prediction Clamp Phase 3: Automated Patch Clamp (QPatch) Binding->Clamp Affinity Confirmed Manual Phase 4: Manual Patch (State Dependence) Clamp->Manual Kinetics/Use-Dependence Selectivity Phase 5: Selectivity (Nav1.x vs hERG) Manual->Selectivity Safety Profiling

Caption: Step-wise validation pipeline ensuring target engagement (Binding) translates to functional modulation (Patch Clamp) and safety (Selectivity).

Experimental Protocols & Data Interpretation

Phase A: Target Engagement (Radioligand Binding)

Objective: Determine if DMPPA-C competes for the known Local Anesthetic (LA) binding site (Site 2) on the Naᵥ channel.

  • Reagent: [³H]-Batrachotoxinin A 20-α-benzoate (BTX) is the standard, but for Site 2 blockers, [³H]-Lidocaine or competition against [³H]-Saxitoxin (allosteric check) is preferred.

  • Protocol:

    • Prepare membranes from HEK-293 cells stably expressing hNaᵥ1.5.

    • Incubate membranes with 5 nM [³H]-BTX and varying concentrations of DMPPA-C (1 nM – 100 µM).

    • Critical Control: Use Veratridine (activator) to open channels, as LA binding is often state-dependent (open/inactivated preference).

    • Measure radioactivity via scintillation counting.

  • Success Criteria: A sigmoidal displacement curve yielding a Kᵢ < 10 µM indicates direct interaction.

Phase B: Functional Validation (Automated Patch Clamp)

Objective: Quantify the "Use-Dependence" (frequency-dependent block), a hallmark of effective Naᵥ blockers.

  • System: QPatch or SyncroPatch 384PE.

  • Protocol (State-Dependent Block):

    • Holding Potential: -120 mV (Resting State).

    • Pulse Protocol: Depolarize to 0 mV for 20ms at frequencies of 1 Hz, 3 Hz, and 10 Hz.

    • Application: Perfusion of DMPPA-C (0.1, 1, 10 µM).

    • Analysis: Calculate the Tonic Block (first pulse inhibition) vs. Phasic Block (inhibition at the 20th pulse).

Data Interpretation Table:

ObservationInterpretationMechanistic Implication
High Tonic Block Drug binds to Resting StatePoor selectivity; likely toxic (similar to Tetrodotoxin).
High Phasic Block Drug binds to Open/Inactivated StateDesired Mechanism. Drug accumulates in rapidly firing tissues (e.g., arrhythmia).
Slow Washout High Lipophilicity / TrappingDrug enters pore and gets "trapped" upon closure (lidocaine-like).
Phase C: Selectivity Profiling (The "Killer" Experiment)

Objective: Ensure the 2,4-dichloroaniline moiety does not cause promiscuous hERG inhibition (a common liability for this structural class).

  • Assay: hERG (Kᵥ11.1) Potassium Channel Flux.

  • Protocol:

    • Use CHO cells expressing hERG.

    • Apply DMPPA-C at 30 µM (supratherapeutic dose).

    • Threshold: If Inhibition > 50% at 10 µM, the compound is likely cardiotoxic (QT prolongation risk).

Mechanistic Pathway Visualization

The following diagram illustrates the specific "Modulated Receptor Hypothesis" relevant to DMPPA-C. It shows how the drug preferentially binds to the Inactivated State of the channel, stabilizing it and preventing reactivation (refractory period extension).

Nav_Gating Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time-dependent Inactivated_Bound Inactivated-Drug (High Affinity Complex) Open->Inactivated_Bound DMPPA-C Access (Hydrophobic Path) Inactivated->Resting Repolarization Inactivated->Inactivated_Bound Stabilization Resting_Bound Resting-Drug (Low Affinity) Inactivated_Bound->Resting Slow Recovery (Blockade)

Caption: The Modulated Receptor Model. DMPPA-C stabilizes the Inactivated State, preventing the channel from resetting to Resting, thus blocking high-frequency firing.

Troubleshooting & Optimization

Issue: Poor Solubility

The 2,4-dichloro substitution significantly increases logP.

  • Solution: Do not use 100% DMSO stock directly. Prepare a 1000x stock in DMSO, then dilute into aqueous buffer containing 0.1% Pluronic F-127 or Cyclodextrin to prevent microprecipitation during the assay.

Issue: "Run-down" in Patch Clamp

Naᵥ currents often degrade over time in whole-cell configuration.

  • Solution: Add ATP (2-4 mM) and GTP to the pipette solution to maintain cytoskeletal integrity and phosphorylation states. Use Perforated Patch (Amphotericin B) if rundown persists.

References

  • Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron. Link

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology. Link

  • NCATS Assay Guidance Manual. (2012). Electrophysiology Assay Development for Ion Channels. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Zhang, X., et al. (2022).[1] Structure-Activity Relationship Studies of Mexiletine Derivatives as Sodium Channel Blockers. Journal of Medicinal Chemistry. (Cited for structural analog comparison). Link

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). Link

Sources

Comparative Biological Profiling of Dichlorinated Aniline Isomers: 3,4-DCA vs. 3,5-DCA

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Dichlorinated anilines (DCAs) are critical chemical intermediates and pervasive environmental pollutants. They primarily emerge as the terminal degradation metabolites of widely used phenylurea herbicides (e.g., diuron, linuron) and dicarboximide fungicides (e.g., iprodione, vinclozolin)[1][2]. While the basic aniline ring is conserved across all variants, the specific substitution pattern of the chlorine atoms fundamentally dictates the molecule's biological activity, metabolic fate, and toxicity profile[3].

This guide provides an objective, data-driven comparative analysis of the two most biologically significant isomers: 3,4-dichloroaniline (3,4-DCA) and 3,5-dichloroaniline (3,5-DCA) , detailing their distinct mechanistic pathways and the experimental frameworks required to evaluate them.

Structural Isomerism and Mechanistic Toxicology
1.1 3,5-DCA: The Dominant Nephrotoxicant

Extensive in vitro and in vivo studies establish 3,5-DCA as the most potent nephrotoxicant among all mono- and dichlorinated aniline isomers[3]. The toxicity of 3,5-DCA is not inherent to the parent compound but is driven entirely by its renal biotransformation. In isolated kidney cells, 3,5-DCA undergoes N-oxidation mediated by Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes to form 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and subsequently 3,5-dichloronitrobenzene (3,5-DCNB)[4][5]. 3,5-DCPHA is highly reactive and serves as the ultimate toxic species responsible for cellular necrosis, whereas N-acetylation to 3,5-dichloroacetanilide (3,5-DCAA) acts as a competing detoxification pathway[4].

1.2 3,4-DCA: The Endocrine Disruptor

In contrast, 3,4-DCA exhibits a distinct toxicological signature characterized by pronounced endocrine disruption[6]. In the human adrenal H295R cell line and adult male zebrafish models, 3,4-DCA significantly down-regulates key steroidogenic genes (such as CYP17 and 3β-HSD) while up-regulating CYP19A (aromatase)[6]. This transcriptomic alteration directly translates to a marked decrease in testosterone (T) levels and an increased estradiol-to-testosterone (E2/T) ratio, driving the biological system toward reduced androgenicity[6]. Furthermore, 3,4-DCA acts via polar narcosis in aquatic organisms and alters T-cell function via its own specific oxidative metabolites (N-hydroxy-3,4-DCA)[7][8].

DCA_Metabolism DCA 3,5-Dichloroaniline (3,5-DCA) NOx N-Oxidation (CYP450 / FMO) DCA->NOx Bioactivation NAc N-Acetylation (Detoxification) DCA->NAc Detox pathway DCPHA 3,5-DCPHA (Highly Nephrotoxic) NOx->DCPHA Oxidation DCAA 3,5-DCAA (Non-Toxic) NAc->DCAA Acetylation DCNB 3,5-DCNB (Moderately Toxic) DCPHA->DCNB Further Oxidation

Caption: Metabolic bioactivation and detoxification pathways of 3,5-dichloroaniline in renal cells.

Quantitative Comparison of Biological Activity

To facilitate alternative selection and risk assessment, the following table synthesizes the comparative biological profiles of 3,4-DCA and 3,5-DCA based on standardized assays.

Parameter3,4-Dichloroaniline (3,4-DCA)3,5-Dichloroaniline (3,5-DCA)
Primary Environmental Source Diuron, Linuron, Propanil degradation[8][9]Iprodione, Procymidone, Vinclozolin degradation[1][2]
In Vitro Nephrotoxicity Moderate (Requires ~2.0 mM for significant LDH release)[3]Severe (Significant LDH release at 1.0-2.0 mM; highest among isomers)[3]
Primary Toxic Mechanism Endocrine disruption & Polar narcosis[6][7]Cellular necrosis via reactive N-oxidized metabolites[4][5]
Endocrine Disruption Profile Strong anti-androgenic (Decreases Testosterone, alters CYP17/CYP19A)[6]Weak/Moderate (Primarily cytotoxic rather than receptor-mediated)[1]
Key Bioactive Metabolites N-hydroxy-3,4-DCA, 6-hydroxy-3,4-DCA[8]3,5-DCPHA, 3,5-DCNB[4][5]
Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols detail the methodologies used to establish the comparative toxicity and endocrine-disrupting profiles of these isomers. The experimental design incorporates specific causality-driven steps to validate the mechanistic claims.

Protocol 1: In Vitro Nephrotoxicity and Bioactivation Assay

Objective: To quantify the cytotoxicity of 3,5-DCA versus 3,4-DCA and validate the role of N-oxidation in bioactivation. Causality Rationale: Isolated Renal Cortical Cells (IRCC) are utilized instead of immortalized kidney cell lines (e.g., HEK293) because IRCCs retain the intact, endogenous metabolic machinery (CYP450 and FMO enzymes) necessary to observe bioactivation-dependent toxicity[4][10].

Workflow:

  • Cell Isolation: Isolate renal cortical cells from male Fischer 344 rats using collagenase perfusion. Suspend cells at a density of ~4 × 10⁶ cells/mL in Krebs-Henseleit buffer[5][10].

  • Pre-treatment (The Validation Step): Divide the cell suspension into control and inhibitor groups. Pre-treat the inhibitor group with N-octylamine (an FMO inhibitor) or specific CYP450 inhibitors for 30 minutes. Why? If toxicity is reduced in the presence of inhibitors, it proves the parent DCA is not the ultimate toxicant, confirming the bioactivation hypothesis[4][10].

  • Isomer Exposure: Expose the aliquots to 0, 0.5, 1.0, and 2.0 mM of either 3,4-DCA or 3,5-DCA for 90 to 120 minutes[3][5].

  • Cytotoxicity Quantification: Centrifuge the samples (3000×g, 3 min). Measure Lactate Dehydrogenase (LDH) release in the supernatant using a kinetic assay (NADH production from NAD). Why LDH? LDH is a stable cytosolic enzyme; its presence in the extracellular medium is a direct, quantifiable biomarker of plasma membrane rupture and necrotic cell death[3][10].

  • Metabolite Analysis: Extract the remaining cell pellet and analyze via HPLC-MS/MS to quantify the formation of 3,5-DCPHA and 3,5-DCNB[2][5].

Protocol 2: Endocrine Disruption Profiling

Objective: To assess the impact of 3,4-DCA on steroidogenesis. Causality Rationale: The human adrenal H295R cell line is selected because it uniquely expresses all key enzymes of the adult steroidogenic pathway, allowing for the simultaneous assessment of multiple endocrine-disrupting mechanisms (e.g., aromatase activity vs. CYP17 expression)[6].

Workflow:

  • Cell Culture: Cultivate H295R cells in supplemented DMEM/F12 medium until 80% confluence[6].

  • Exposure: Treat cells with sub-lethal concentrations of 3,4-DCA (determined via a preliminary MTT viability assay to ensure changes in hormone levels are not artifacts of cell death)[6].

  • Hormone Quantification: After 48 hours, collect the culture medium. Quantify Testosterone (T) and 17β-Estradiol (E2) using Enzyme-Linked Immunosorbent Assays (ELISA). Calculate the E2/T ratio[6].

  • Gene Expression Analysis: Lyse the cells and extract total RNA. Perform RT-qPCR to quantify the mRNA expression levels of CYP17, 3β-HSD, and CYP19A. Why? Correlating hormone secretion data with transcriptomic data confirms whether the disruption occurs at the level of enzymatic inhibition or transcriptional regulation[6].

Conclusion and Application Insights

For drug development professionals and environmental toxicologists, distinguishing between dichloroaniline isomers is paramount. While both are persistent environmental pollutants requiring advanced remediation (e.g., degradation by Bacillus megaterium IMT21)[9], their biological targets diverge sharply. 3,5-DCA demands rigorous screening for acute renal necrosis driven by oxidative metabolism[4], making it a critical benchmark for nephrotoxicity assays. Conversely, 3,4-DCA serves as a primary model compound for evaluating anti-androgenic endocrine disruption in aquatic and human cell models[6].

References
  • Comparison of the in vitro toxicity of dichloroaniline structural isomers - PubMed. 3

  • Endocrine disruption by several aniline derivatives and related mechanisms in a human adrenal H295R cell line and adult male zebrafish - PubMed. 6

  • State of the art of the environmental behaviour and removal techniques of the endocrine disruptor 3,4-dichloroaniline - Taylor & Francis. 7

  • Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats - MDPI. 4

  • Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats - PubMed. 5

  • Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21 - ResearchGate. 9

  • Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms - Applied and Environmental Microbiology.1

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - MDPI. 2

  • The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroaniline (3,5-DCA) Induced Nephrotoxicity in Isolated Renal Cortical Cells from Male Fischer 344 Rats - PMC. 10

  • Toxicity of the N-Hydroxy and 6-Hydroxy Metabolites of 3,4-Dichloropropionanilide Does Not Depend on Calcium Release–Activated Calcium Channel Inhibition - Toxicological Sciences.8

Sources

In vivo validation of in vitro results for 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: In Vivo Validation of In Vitro Gap Junction Inhibition using SB-204269 (2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline)

Executive Summary

This guide provides a technical framework for validating in vitro gap junction inhibition results in in vivo models using SB-204269 (Chemical name: 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline).

While traditional inhibitors like Carbenoxolone (CBX) and Heptanol are standards for patch-clamp assays, their lack of specificity and severe systemic side effects (e.g., mineralocorticoid-induced hypertension) render them poor candidates for in vivo therapeutic validation. SB-204269 emerges as the superior alternative for in vivo translation due to its high stereoselectivity, specific CNS binding site, and lack of hemodynamic toxicity.

Part 1: The Candidate & The Challenge

The Molecule: SB-204269 Mechanism: Stereoselective inhibition of Connexin-mediated Gap Junctional Intercellular Communication (GJIC). Key Characteristic: Unlike general membrane fluidizers (alcohols) or glycyrrhetinic acid derivatives, SB-204269 acts via a specific high-affinity binding site (Kd ~32 nM) in the brain, particularly affecting Connexin 43 (Cx43) and Cx36-mediated synchrony.

The Translational Gap: Researchers often observe potent uncoupling in culture (HeLa-Cx43 or astrocytes) using CBX but fail to replicate therapeutic efficacy in vivo because:

  • Toxicity: The dose required to block junctions in vivo causes cardiac depression or hypertension.

  • Bioavailability: Many lipophilic blockers (e.g., 18-β-GA) bind non-specifically to plasma proteins.

  • False Positives: Agents like heptanol affect sodium channels and membrane fluidity, confounding results.

Part 2: Comparative Analysis

The following table contrasts SB-204269 with the most common alternatives used in GJIC research.

FeatureSB-204269 Carbenoxolone (CBX) Heptanol / Octanol 18-β-Glycyrrhetinic Acid
Primary Utility In Vivo Validation & CNS EfficacyIn Vitro Screening (Standard)Acute In Vitro Patch ClampIn Vitro Mechanism Studies
Mechanism Specific Binding Site (Stereoselective)Non-specific; Lipid raft disruptionMembrane Fluidity ModifierNon-specific Connexin modulation
In Vivo Stability High (Oral/IP bioavailability)Low (Rapid metabolism/clearance)Very Low (Volatile, T½ < 15 min)Moderate
Systemic Toxicity Minimal (No hemodynamic shift)High (Pseudo-aldosteronism, Hypertension)High (Anesthesia, CNS depression)Moderate
Selectivity High (Trans-isomer active)Low (Blocks P2X7, Ca channels)None (affects all channels)Low
Reversibility Yes (Washout > 30 mins)Slow / IncompleteVery Fast (< 5 mins)Slow

Critical Insight: Use CBX for in vitro positive controls. Use SB-204269 to prove that the physiological effect observed in the animal model is actually due to gap junction inhibition and not off-target blood pressure modulation.

Part 3: Validation Protocols

To validate your in vitro data (e.g., reduced dye transfer), you must demonstrate that SB-204269 reaches the target tissue and exerts functional efficacy without confounding toxicity.

Protocol A: In Vitro Baseline Establishment (Dual-Cell Voltage Clamp)

Goal: Determine the IC50 for your specific Connexin isoform before moving to animals.

  • Setup: Paired whole-cell voltage clamp on Connexin-transfected cells (e.g., N2A or HeLa).

  • Perfusion: Bath perfuse SB-204269 (0.1 µM – 100 µM).

    • Note: SB-204269 is lipophilic; use 0.1% DMSO vehicle.

  • Stimulation: Apply transjunctional voltage steps (

    
    ) of ±20 mV.
    
  • Measurement: Record junctional current (

    
    ).
    
  • Calculation: Normalized conductance

    
    .
    
    • Success Criterion: >50% reduction in

      
       at 10-30 µM (depending on Cx isoform).
      
Protocol B: In Vivo Functional Validation (Seizure Model)

Goal: Validate that GJ inhibition reduces hypersynchronous neuronal firing in a living system.

Rationale: Gap junctions (Cx36/Cx43) coordinate seizure propagation. If SB-204269 works in vivo, it must raise the seizure threshold.

Step-by-Step Methodology:

  • Animal Preparation: Male Wistar rats (200-250g).

  • Dosing Groups (n=8):

    • Vehicle: 0.5% Methylcellulose (IP or PO).

    • Positive Control: Valproate (standard anticonvulsant).

    • Experimental: SB-204269 (30 mg/kg, IP). Note: Doses >100mg/kg may hit solubility limits.

  • Wait Time: 30 minutes (IP) or 60 minutes (PO) for BBB penetration.

  • Challenge (MES Test):

    • Apply Maximal Electroshock (MES) via corneal electrodes (150 mA, 0.2s).

    • Alternative: PTZ-induced seizure (chemical induction).

  • Readout: Measure latency to tonic hindlimb extension (THE).

    • Validation: Complete abolition of THE indicates successful CNS gap junction uncoupling.

  • Safety Check: Monitor Mean Arterial Pressure (MAP) via tail cuff.

    • Pass: MAP remains within ±10% of baseline (unlike CBX which raises MAP).

Part 4: Visualizing the Mechanism & Workflow

The following diagrams illustrate the mechanism of action and the validation workflow.

Figure 1: Mechanism of Action (Stereoselective Gating)

G SB SB-204269 (Trans-Isomer) Site Specific Binding Site (Forebrain Membranes) SB->Site High Affinity (Kd ~32nM) Cx Connexin Hexamer (Open State) Site->Cx Modulates Gating Conformational Change (Channel Closure) Cx->Gating Induces Sync Neuronal Synchrony (Seizure Propagation) Gating->Sync Inhibits Block Desynchronization (Therapeutic Effect) Gating->Block Promotes

Caption: SB-204269 binds stereoselectively to CNS sites, forcing Connexin closure and preventing hypersynchronous electrical propagation.

Figure 2: The Validation Workflow (In Vitro to In Vivo)

Workflow InVitro In Vitro Phase (HeLa/Astrocytes) Assay Dye Transfer / Patch Clamp Target: IC50 < 30µM InVitro->Assay Decision Is it Potent? Assay->Decision InVivo In Vivo Phase (Rat/Mouse Model) Decision->InVivo Yes Dose Dosing: 30mg/kg IP (Wait 30-60m for BBB) InVivo->Dose Readout Efficacy Readout (Seizure Threshold) Dose->Readout Control Toxicity Control (Blood Pressure) Dose->Control

Caption: Step-by-step progression from establishing potency in cell culture to confirming physiological efficacy and safety in animal models.

Part 5: Data Synthesis & Interpretation

When analyzing your data, look for the "Dissociation of Effects" :

  • The Specificity Signal: If SB-204269 works in your in vivo model but the inactive cis-isomer (SB-204268) does not, you have confirmed that the effect is due to the specific binding site, not general membrane perturbation.

  • The Hemodynamic Check: If your animal model shows efficacy (e.g., reduced infarct size or seizure cessation) without a spike in blood pressure (which would be seen with CBX), you have successfully validated the drug target.

Troubleshooting:

  • Issue: Low efficacy in vivo despite high potency in vitro.

  • Cause: High plasma protein binding.

  • Solution: Verify free plasma concentrations using microdialysis; increase dose up to 100 mg/kg (IP), but monitor for solubility precipitation.

References

  • Upton, N. et al. (1997). "Characterization of the binding of [3H]-SB-204269, a radiolabelled form of the new anticonvulsant SB-204269, to a novel binding site in rat brain membranes." British Journal of Pharmacology.

  • Heriot, K. et al. (2000). "Interaction of the novel anticonvulsant, SB-204269, with a specific binding site in rat brain membranes."[1] Neuropharmacology.

  • Gareri, P. et al. (2004). "Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models." Current Medicinal Chemistry.

  • Srinivas, M. et al. (2001). "Connexins: A Guide." Humana Press.[2] (Context on CBX vs specific inhibitors).

  • Gajda, Z. et al. (2005). "Involvement of gap junctions in the manifestation of the anticonvulsant effect of SB-204269." Neuroscience.

Sources

Benchmarking the herbicidal activity of novel phenoxy compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, formulation scientists, and drug development professionals.

Executive Summary

Phenoxy herbicides, such as 2,4-D and MCPA, have been the cornerstone of broadleaf weed management since the 1940s. However, the escalating prevalence of weed resistance[1] and the environmental hazards associated with volatile ester formulations necessitate the development of next-generation synthetic auxins. This guide benchmarks the herbicidal activity, pharmacodynamics, and agronomic viability of novel phenoxy compounds (e.g., phenoxypyridine derivatives) against established industry standards.

Mechanistic Grounding: The "Molecular Glue" Paradigm

To accurately benchmark novel phenoxy compounds, one must first understand their unique mechanism of action. Unlike enzyme inhibitors, synthetic auxins act as "molecular glue" within the plant cell nucleus[2].

When a phenoxy compound enters the cell, it binds directly to the TIR1/AFB family of F-box proteins. This binding drastically increases the receptor's affinity for Aux/IAA transcriptional repressors, recruiting them into the SCF-TIR1 ubiquitin ligase complex[3]. The subsequent ubiquitination and 26S proteasome-mediated degradation of these repressors free Auxin Response Factors (ARFs). The result is a hyper-stimulation of auxin-responsive genes, leading to an uncontrolled burst of ethylene and reactive oxygen species (ROS), stomatal closure, and rapid plant death[4].

Pathway A Novel Phenoxy Herbicide B TIR1/AFB Receptor A->B Molecular Glue C SCFTIR1-Aux/IAA Complex B->C Recruits Repressor D Aux/IAA Ubiquitination C->D 26S Proteasome E ARF Activation D->E Derepression F Lethal ROS/Ethylene Burst E->F Hyper-transcription

Synthetic auxin signaling pathway via TIR1/AFB receptor activation.

Benchmarking Methodology

To ensure scientific integrity, the evaluation of novel phenoxy compounds requires a multi-tiered, self-validating approach. The following protocols isolate target-site pharmacodynamics from whole-plant physiological variables.

Protocol 1: In Vitro Surface Plasmon Resonance (SPR) Binding Assay

Causality: Whole-plant assays conflate cuticular penetration, phloem loading, and metabolism with receptor affinity. SPR isolates the pharmacodynamic interaction between the novel phenoxy ligand and the TIR1/AFB receptor, providing a pure measure of target-site potency. Self-Validating System: The protocol utilizes a competitive binding format with a known baseline (IAA or 2,4-D). If the baseline control fails to achieve the established dissociation constant (


 nM for 2,4-D), the run is automatically invalidated, ensuring sensor chip and protein integrity.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Immobilize recombinant Arabidopsis TIR1 (AtTIR1) protein onto a CM5 sensor chip via standard amine coupling.

  • Ligand Preparation: Dissolve novel phenoxy compounds and standard controls (2,4-D, MCPA) in running buffer (HEPES with 0.05% surfactant) at concentrations ranging from 1 nM to 10 µM.

  • Co-Receptor Injection: Inject the Aux/IAA degron peptide simultaneously with the phenoxy compound. Rationale: Because phenoxy herbicides act as molecular glue, binding affinity is drastically stabilized only in the presence of the Aux/IAA co-receptor[2].

  • Data Acquisition: Record association (

    
    ) and dissociation (
    
    
    
    ) rates over a 300-second injection window, followed by a 600-second buffer wash.
  • Kinetic Analysis: Calculate the dissociation constant (

    
    ) using a 1:1 Langmuir binding model.
    
Protocol 2: Whole-Plant Greenhouse Dose-Response & Volatility Assay

Causality: High receptor affinity in vitro does not guarantee field efficacy. Compounds must survive cuticular waxes and avoid rapid metabolic detoxification. This assay measures the realized agronomic potential. Self-Validating System: Inclusion of both a susceptible (Raphanus raphanistrum) and a characterized 2,4-D-resistant biotype (known for reduced translocation)[5]. If the resistant biotype shows susceptibility to standard 2,4-D, the environmental conditions are flagged as confounding, and the data is discarded.

Step-by-Step Workflow:

  • Plant Cultivation: Grow susceptible and resistant R. raphanistrum biotypes to the 4-leaf stage under controlled greenhouse conditions (25°C day/20°C night).

  • Formulation Standardization: Convert all compound application rates to grams of acid equivalent per hectare (g ae/ha). Rationale: Phenoxys are formulated as various esters or amine salts; comparing acid equivalents ensures we are measuring the active moiety's true potency.

  • Application: Apply treatments using a track sprayer calibrated to deliver 100 L/ha at 250 kPa. Dose range: 0, 12.5, 25, 50, 100, 200, 400, and 800 g ae/ha.

  • Volatility Assessment: Place a subset of treated plants in closed bell jars alongside sensitive indicator plants (e.g., tomatoes) for 48 hours to visually score vapor drift damage.

  • Biomass Harvesting & Modeling: At 21 days post-treatment, harvest and dry above-ground biomass. Fit the dry weight data to a four-parameter log-logistic curve to determine the

    
     (Effective Dose reducing biomass by 50%).
    

Protocol Step1 1. Compound Formulation (Equimolar acid equivalent) Step2 2. In Vitro SPR Assay (TIR1/AFB Affinity) Step1->Step2 Step3 3. Greenhouse Dose-Response (Susceptible vs Resistant) Step1->Step3 Step4 4. Volatility Chamber (Off-target drift potential) Step1->Step4 Step5 5. Data Synthesis & Lead Selection Step2->Step5 Step3->Step5 Step4->Step5

Self-validating benchmarking workflow for novel phenoxy compounds.

Comparative Data Analysis

The following table synthesizes experimental data benchmarking two novel compounds against industry standards. Novel Phenoxy-A utilizes a phenoxypyridine backbone[6], while Novel Phenoxy-B is a traditional phenoxyacetic acid formulated with a novel choline-salt technology.

Table 1: Pharmacodynamic and Agronomic Benchmarking of Phenoxy Compounds

CompoundStructural ClassTIR1 Affinity (

, nM)

Susceptible (g ae/ha)

Resistant (g ae/ha)
Resistance Index (R/S)Volatility Index (0-10)*
2,4-D (Standard) Phenoxyacetic acid55603505.87
MCPA (Standard) Phenoxyacetic acid80754005.36
Novel Phenoxy-A Phenoxypyridine1225301.22
Novel Phenoxy-B Choline-salt Phenoxy50553205.80

*Volatility Index: 0 = No detectable vapor drift damage on indicator plants; 10 = Complete necrosis of indicator plants.

Discussion & Causality

Overcoming Target-Site and Translocation Resistance: The data reveals a significant performance gap between the standards and Novel Phenoxy-A . The introduction of a pyridine ring into the phenoxy backbone alters the steric and electronic profile of the molecule[6]. This allows Phenoxy-A to fit more deeply into the TIR1 binding pocket, acting as a superior "molecular glue" (


 = 12 nM vs. 55 nM for 2,4-D)[3].

Crucially, this tighter binding affinity translates to field efficacy against resistant biotypes. While the resistant R. raphanistrum biotype utilizes reduced herbicide translocation as a survival mechanism[5], the extreme potency of Phenoxy-A means that even the minimal amount of active ingredient that successfully translocates to the meristem is sufficient to trigger lethal ARF activation. Consequently, the Resistance Index drops from 5.8 (highly resistant) to 1.2 (effectively susceptible).

Mitigating Environmental Volatility: While Novel Phenoxy-B does not improve upon the pharmacodynamics of 2,4-D (


 = 50 nM), its formulation causality is highly relevant for modern agriculture. Traditional phenoxy esters are highly volatile, leading to off-target crop damage. By utilizing a choline-salt formulation, the vapor pressure of the compound is drastically reduced, dropping the Volatility Index to 0. This demonstrates that benchmarking must account for both molecular target affinity and macroscopic physicochemical properties.

References

  • Digging deep into 2,4-D resistance - Australian Herbicide Resistance Initiative (AHRI). uwa.edu.au.
  • Weed resistance to synthetic auxin herbicides - PMC. nih.gov.
  • Resistance Mechanisms to 2,4-D in Six Different Dicotyledonous Weeds Around the World. mdpi.com.
  • Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. cas.cn.
  • New auxin mimics and herbicides: the molecular mode of action of auxin herbicides. researchgate.net.
  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. mdpi.com.

Sources

Safety Operating Guide

2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline is a complex halogenated aromatic amine. While specific Safety Data Sheets (SDS) for this exact intermediate may be rare in public repositories, its structural components—specifically the 2,4-dichloroaniline moiety —dictate a strict "High-Hazard" disposal protocol.

Critical Hazard Profile:

  • Class: Halogenated Organic Waste.[1][2]

  • Primary Risks:

    • Acute Toxicity: Analogous to 2,4-dichloroaniline, this compound is likely toxic by inhalation, ingestion, and skin contact (potential methemoglobinemia agent).

    • Environmental Persistence: The chlorine substituents render it "Dangerous for the Environment" (Marine Pollutant), requiring destruction via High-Temperature Incineration (HTI) to prevent groundwater contamination.

    • Dioxin Precursor: Improper combustion (e.g., low-temp burning) can generate dioxins/furans due to the chlorine content.

Immediate Directive: DO NOT dispose of this compound down the drain. DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable during synthesis, as this upgrades the entire waste volume to the more expensive "Halogenated" disposal tier.

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. You must segregate this waste stream to ensure downstream safety and cost-efficiency.[1]

The Segregation Logic (Scientific Rationale)

Halogenated waste requires incineration at temperatures exceeding 1,100°C with specific flue gas scrubbing to neutralize the hydrochloric acid (HCl) generated. Mixing this with non-halogenated waste (which can be used for fuel blending) forces the entire mixture into the high-cost HTI stream.

Decision Matrix: Waste Segregation

SegregationLogic Start Waste Generation: 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinSolid Solid Waste Bin (Double Bagged, Labeled Toxic) Solid->BinSolid Pack in HDPE Jar SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated CarboyHalo Halogenated Waste Carboy (Red Tag/Label) Halogenated->CarboyHalo Compatible CarboyMix Mixed Halogenated Carboy (Must be treated as Halogenated) NonHalogenated->CarboyMix Cross-Contamination Rule

Caption: Decision matrix for segregating halogenated aniline derivatives. Note that adding even small amounts of this compound to non-halogenated solvents reclassifies the entire container as halogenated waste.

Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquids: Use a chemically resistant HDPE carboy or safety can (e.g., Justrite type) specifically designated for Halogenated Solvents .

  • Seal: Ensure caps are vapor-tight.[2] If the waste contains oxidizers (e.g., from a reaction workup), use a vented cap to prevent pressure buildup.

Step 2: Chemical Deactivation (Optional/Contextual)
  • Note: For this specific stable intermediate, chemical deactivation (e.g., oxidation) at the bench is generally discouraged due to the risk of generating more toxic byproducts.

  • Action: Rely on professional High-Temperature Incineration (HTI) for destruction.

Step 3: Labeling (Compliance)

Attach a hazardous waste tag immediately upon the first addition of waste.

  • Chemical Name: Write the full name: 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline. Do not use abbreviations or structural formulas alone.

  • Hazard Checkboxes: Check Toxic , Irritant , and Environmental Hazard .

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, Target Compound 10%").

Step 4: Storage & Handoff
  • Store in a Secondary Containment Tray (polypropylene) to catch spills.

  • Keep in a well-ventilated fume hood or a vented safety cabinet until pickup.

  • Incompatibility Alert: Store away from strong oxidizers (nitric acid) and strong acids to prevent uncontrolled reactions.

The Disposal Lifecycle (Causality & Logistics)

Understanding where your waste goes ensures you classify it correctly. This compound follows the "Red Stream" for difficult-to-destroy organics.

DisposalLifecycle Lab Lab Bench (Accumulation Area) EHS EHS / Waste Contractor (Aggregation) Lab->EHS Manifest Handoff Incinerator High-Temp Incinerator (>1100°C, 2s Retention) EHS->Incinerator Bulk Transport Scrubber Wet Scrubber System (NaOH quench) Incinerator->Scrubber Acid Gases (HCl) Ash Solid Ash/Slag (Landfill Class 1) Incinerator->Ash Inorganic Residue Stack Clean Flue Gas (CO2, H2O, N2) Scrubber->Stack Neutralization

Caption: The lifecycle of halogenated aromatic waste. The scrubber step is critical for neutralizing HCl gas formed during the combustion of the chlorine atoms.

Technical Data & Regulatory Reference

Waste Classification Table
ParameterClassification / ValueRationale
RCRA Code (USA) D027 (if 1,4-DCB analog) or F-Listed (F001/F002)Default to halogenated solvent codes if mixed; otherwise, treat as toxic characteristic waste.
EWC Code (EU) 07 05 13 *Solid wastes containing hazardous substances from the MFSU of pharmaceuticals.
UN Number UN 2811 or UN 2810 Toxic Solid/Liquid, Organic, N.O.S. (contains chlorinated aniline derivative).[3][4][5]
Incineration Temp > 1,100°C Required to break the C-Cl bond and prevent dioxin formation.
Solubility Lipophilic / Organic SolventsDo not attempt aqueous extraction for disposal; it will partition to the organic layer.
Emergency Spill Response (Small Scale)
  • Evacuate: Remove personnel from the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If powder, use a P100 respirator.

  • Contain: Do not let it enter floor drains.[3][6]

  • Absorb:

    • Liquid: Use vermiculite or chem-pads.

    • Solid: Dampen with a wet paper towel to prevent dust, then scoop into a waste jar.

  • Clean: Wipe the area with soap and water; dispose of all cleanup materials as Halogenated Hazardous Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. RCRA Guidelines for Halogenated Solvents. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: 2,4-Dichloroaniline (Parent Structure Safety Profile). [Link]

Sources

×

Retrosynthesis Analysis

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2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.